c-Myc Peptide TFA
Description
Within the arsenal (B13267) of research tools used to study c-Myc, c-Myc Peptide Trifluoroacetate (B77799) holds a specific and important role. This compound is a synthetic peptide corresponding to amino acids 410-419 of the C-terminal region of the human c-Myc protein. biorbyt.comsigmaaldrich.com The amino acid sequence is typically Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu. sigmaaldrich.com
The "Trifluoroacetate" component of the name refers to the trifluoroacetate salt form of the peptide. Trifluoroacetic acid is commonly used during the final step of solid-phase peptide synthesis to cleave the newly synthesized peptide from its solid support resin. nih.gov The resulting trifluoroacetate counter-ion helps to stabilize the peptide, improve its solubility in aqueous buffers, and enhance its shelf-life, making it suitable for laboratory use. vulcanchem.com
In academic research, c-Myc Peptide Trifluoroacetate is primarily used as a tool in immunoassays. sigmaaldrich.comgenscript.com For example, in experiments involving proteins that have been tagged with the c-Myc epitope (the part of the c-Myc protein that an antibody recognizes), this peptide can be used as a competitive inhibitor. genscript.com By adding the c-Myc peptide to the assay, researchers can displace the c-Myc-tagged fusion protein from its binding to an anti-c-Myc antibody. genscript.com The successful inhibition of this binding demonstrates the specificity of the antibody-protein interaction. genscript.com This is crucial for validating the results of techniques such as immunoprecipitation and Western blotting.
The table below summarizes the properties of c-Myc Peptide Trifluoroacetate:
| Property | Description |
| Amino Acid Sequence | Corresponds to amino acids 410-419 of human c-Myc (Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu). sigmaaldrich.com |
| Chemical Form | Lyophilized powder as a trifluoroacetate salt. sigmaaldrich.comvulcanchem.com |
| Molecular Weight | Approximately 1203.3 Da (for the peptide alone). sigmaaldrich.com |
| Primary Application | Competitive inhibitor in immunoassays to verify the specificity of anti-c-Myc antibody binding. sigmaaldrich.comgenscript.com |
| Academic Relevance | Facilitates the validation of experimental data in studies involving c-Myc-tagged proteins. genscript.com |
This article provides a detailed overview of the molecular and cellular aspects of the c-Myc oncoprotein, with a specific focus on the chemical compound "c-Myc Peptide Trifluoroacetate."
Structure
2D Structure
Properties
Molecular Formula |
C53H87F3N12O23 |
|---|---|
Molecular Weight |
1317.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C51H86N12O21.C2HF3O2/c1-7-26(6)41(63-48(80)32(20-24(2)3)59-43(75)28(10-8-9-19-52)56-44(76)29(12-15-36(54)65)55-42(74)27(53)11-16-37(66)67)50(82)62-35(23-64)49(81)58-30(13-17-38(68)69)45(77)57-31(14-18-39(70)71)46(78)60-33(22-40(72)73)47(79)61-34(51(83)84)21-25(4)5;3-2(4,5)1(6)7/h24-35,41,64H,7-23,52-53H2,1-6H3,(H2,54,65)(H,55,74)(H,56,76)(H,57,77)(H,58,81)(H,59,75)(H,60,78)(H,61,79)(H,62,82)(H,63,80)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,83,84);(H,6,7)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,41-;/m0./s1 |
InChI Key |
LFLOYCHBNWJNKH-VKBDHGEDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Molecular and Cellular Underpinnings of the C Myc Oncoprotein
Structural Organization and Functional Domains of c-Myc
The human c-Myc protein is comprised of several conserved functional domains that are critical for its biological activities. researchgate.netresearchgate.net The protein can be broadly divided into an N-terminal transactivation domain (TAD) and a C-terminal domain. researchgate.netnih.gov
The N-terminal domain contains highly conserved regions known as Myc boxes (MBs), including MBI, MBII, MBIII, and MBIV. researchgate.netmdpi.com These boxes are crucial for the transcriptional activation and repression functions of c-Myc and mediate interactions with a plethora of other proteins. mdpi.commdpi.com
The C-terminal domain harbors a basic helix-loop-helix leucine (B10760876) zipper (bHLH-LZ) motif. wikipedia.orgresearchgate.netresearchgate.net This domain is essential for dimerization with its obligate partner, Max (Myc-associated factor X), and for binding to specific DNA sequences known as E-boxes (Enhancer boxes) in the regulatory regions of target genes. mdpi.comacs.org The basic region is directly involved in DNA contact, while the HLH and LZ motifs facilitate the formation of the c-Myc/Max heterodimer. wikipedia.orggrantome.com
Table 1: Functional Domains of the c-Myc Protein
| Domain | Location | Key Features | Primary Functions |
|---|---|---|---|
| N-terminal Transactivation Domain (TAD) | N-terminus | Contains conserved Myc Boxes (MBI, MBII, etc.) | Transcriptional activation and repression, protein-protein interactions. mdpi.commdpi.com |
Mechanisms of c-Myc Transcriptional Regulation
c-Myc primarily functions as a transcriptional amplifier, enhancing the expression of already active genes rather than initiating transcription at silent loci. thno.orgfrontiersin.org In healthy cells, the expression of the MYC gene is transiently induced by mitogenic signals and growth factors. wikipedia.orgpnas.org The c-Myc protein itself has a very short half-life, ensuring that its levels are tightly regulated. nih.govnih.gov
Transcriptional activation by c-Myc involves several mechanisms:
Recruitment of Co-activators: The c-Myc/Max heterodimer binds to E-box sequences and recruits co-activator complexes, such as histone acetyltransferases (HATs) like p300/CBP and GCN5. wikipedia.orgresearchgate.netmdpi.com This leads to histone acetylation, resulting in a more open chromatin structure that is permissive for transcription. mdpi.com
Interaction with the Basal Transcription Machinery: c-Myc can directly interact with components of the general transcription machinery, such as the TATA-binding protein (TBP), a component of TFIID, to facilitate the assembly of the pre-initiation complex. frontiersin.orgpnas.org
Release of RNA Polymerase II Pausing: c-Myc can promote the release of paused RNA Polymerase II (Pol II) at promoter-proximal regions, a key step in transcriptional elongation. frontiersin.org
c-Myc can also act as a transcriptional repressor. wikipedia.org This is often achieved by interacting with other transcription factors, such as Miz-1 (Myc-interacting zinc-finger protein-1) or Sp1, and recruiting co-repressor complexes, including histone deacetylases (HDACs) and DNA methyltransferases, to the promoters of target genes. thno.orgnih.govmdpi.com
Key Protein-Protein Interaction Networks Involving c-Myc
The diverse functions of c-Myc are mediated through its interaction with a vast network of proteins. These interactions are critical for its stability, localization, and transcriptional activity.
The formation of a heterodimer with Max is a prerequisite for most of the known biological functions of c-Myc, particularly its ability to bind DNA and regulate transcription. nih.govoncotarget.com Max is constitutively expressed and can form homodimers (Max/Max) that can also bind to E-boxes, but these homodimers are transcriptionally inactive. nih.govacs.org The balance between c-Myc/Max heterodimers and Max/Max homodimers is a critical determinant of gene expression. When c-Myc levels are high, the formation of c-Myc/Max heterodimers is favored, leading to transcriptional activation of target genes. researchgate.net
As mentioned, c-Myc's transcriptional activity is heavily dependent on its ability to recruit a host of co-regulator proteins. The N-terminal transactivation domain of c-Myc serves as a docking platform for these interactions.
Table 2: Key c-Myc Interacting Proteins
| Interacting Protein/Complex | Domain of c-Myc Interaction | Functional Consequence |
|---|---|---|
| Max | C-terminal bHLH-LZ | Obligate partner for DNA binding and transcriptional activity. acs.orgoncotarget.com |
| TRRAP (Transformation/Transcription Domain-Associated Protein) | N-terminal (MBI, MBII) | Adaptor protein that recruits HATs like p300/CBP and GCN5. researchgate.net |
| p300/CBP | N-terminus and C-terminus | Histone acetyltransferase (HAT) activity, leading to chromatin opening and transcriptional activation. Also involved in c-Myc protein turnover. mdpi.com |
| Miz-1 (Myc-interacting zinc-finger protein-1) | C-terminus | Interaction leads to transcriptional repression of Miz-1 target genes (e.g., p21). frontiersin.orgnih.gov |
| Sp1 | C-terminus | Interaction can lead to transcriptional repression. thno.org |
c-Myc's Role in Cell Cycle Progression and Regulation
c-Myc is a potent driver of cell cycle progression. nih.govpnas.org It promotes the transition from the G1 to the S phase of the cell cycle by regulating the expression of key cell cycle-related genes. pnas.org
c-Myc positively regulates the expression of:
Cyclins: Including D-type cyclins (D1, D2), E-type cyclins, and cyclin B1. frontiersin.orgnih.gov
Cyclin-Dependent Kinases (CDKs): Including CDK1, CDK2, CDK4, and CDK6. frontiersin.orgnih.gov
E2F Transcription Factors: E2F1, E2F2, and E2F3, which are critical for the expression of genes required for DNA synthesis. frontiersin.orgnih.gov
Simultaneously, c-Myc represses the expression of several cell cycle inhibitors (CDK inhibitors), such as:
p15 (CDKN2B): Repressed by a c-Myc-Miz-1 complex. frontiersin.orgmdpi.com
p21 (CDKN1A): Repression is also mediated through the interaction with Miz-1. frontiersin.orgpnas.org
p27 (CDKN1B): c-Myc can inhibit its transcription and promote its degradation. mdpi.com
By simultaneously upregulating positive regulators and downregulating negative regulators, c-Myc effectively removes the brakes on the cell cycle, driving cellular proliferation. nih.govmdpi.com
Orchestration of Apoptosis and Cell Survival Pathways by c-Myc
Paradoxically, alongside its role in promoting proliferation, c-Myc also has a potent pro-apoptotic function. abeomics.comnih.gov This dual role is a critical fail-safe mechanism to prevent uncontrolled cell division. The decision between proliferation and apoptosis is often context-dependent, influenced by the availability of survival signals. abeomics.comqiagen.com When survival factors are limited, high levels of c-Myc can trigger apoptosis. abeomics.comqiagen.com
c-Myc can induce apoptosis through several pathways:
The ARF/p53 Pathway: c-Myc can induce the expression of the ARF tumor suppressor, which in turn inhibits MDM2, a negative regulator of the p53 tumor suppressor. This leads to the stabilization and activation of p53, a potent inducer of apoptosis. abeomics.comqiagen.com
Mitochondrial (Intrinsic) Pathway: c-Myc can promote the release of cytochrome c from the mitochondria, a key event in apoptosis. abeomics.com This can occur through the upregulation of pro-apoptotic Bcl-2 family members like Bax and the downregulation of anti-apoptotic members like Bcl-2 and Bcl-XL. abeomics.com
Death Receptor (Extrinsic) Pathway: c-Myc can sensitize cells to death signals initiated by death receptors like Fas. abeomics.com
Conversely, cell survival signals, often mediated by growth factors like IGF-1 or activated Ras, can counteract c-Myc-induced apoptosis. qiagen.com These pathways can activate downstream effectors like Akt, which can phosphorylate and inactivate pro-apoptotic proteins such as BAD. qiagen.com Therefore, the ultimate fate of a cell expressing high levels of c-Myc depends on the balance between pro-proliferative, pro-apoptotic, and survival signals. frontiersin.orgaacrjournals.org
c-Myc Peptide Trifluoroacetate (B77799)
c-Myc Peptide Trifluoroacetate is a synthetic peptide that corresponds to the amino acid sequence 410-419 of the C-terminal region of the human c-Myc protein. biorbyt.comintavispeptides.com This region is part of the epitope recognized by the widely used 9E10 anti-c-Myc antibody. As such, the peptide is primarily utilized in research settings for applications such as competitive elution in immunoassays to displace c-Myc-tagged fusion proteins from antibodies, thereby ensuring the specificity of the observed binding. intavispeptides.com It participates in the regulation of transcription of genes related to cell growth. biorbyt.comhoelzel-biotech.com
Metabolic Reprogramming and Bioenergetic Control by c-Myc
A fundamental characteristic of proliferating cells, particularly cancer cells, is the reprogramming of metabolism to meet the high demand for energy and biosynthetic precursors. embopress.orgnih.gov c-Myc is a master regulator of this metabolic rewiring, coordinating a transcriptional program that significantly alters glucose and glutamine metabolism while promoting mitochondrial biogenesis to support sustained cell growth. nih.govnih.govaacrjournals.org
Oncogenic levels of c-Myc drive a state of metabolic reprogramming that is a hallmark of cancer development. embopress.org This involves enhancing the uptake and utilization of key nutrients to fuel the high proliferation rates of cancer cells. embopress.org The c-Myc-induced metabolic signature is broadly characterized by increased glucose and glutamine uptake, elevated lactate (B86563) production (the Warburg effect), and modifications in amino acid metabolism. nih.govplos.org
Glycolysis: c-Myc directly activates the transcription of numerous genes encoding glycolytic enzymes and glucose transporters. embopress.orgaacrjournals.org This includes the glucose transporter GLUT1, which facilitates increased glucose uptake, and key enzymes such as Hexokinase 2 (HK2), Phosphofructokinase (PFKM), Enolase 1 (ENO1), and Lactate Dehydrogenase A (LDHA). embopress.orgaacrjournals.orgaacrjournals.org The upregulation of LDHA is particularly significant as it diverts pyruvate (B1213749) from the mitochondria to lactate, a defining feature of aerobic glycolysis or the "Warburg effect". aacrjournals.orgaacrjournals.org Furthermore, c-Myc can repress the expression of thioredoxin-interacting protein (TXNIP), a potent inhibitor of glucose uptake and glycolysis, providing an additional mechanism to enhance the glycolytic flux. pnas.org
Glutamine Metabolism: Beyond glucose, cancer cells often become dependent on glutamine for energy and as a source of nitrogen for nucleotide and amino acid synthesis. c-Myc orchestrates an increase in glutamine catabolism, a process termed glutaminolysis. nih.gov It achieves this in part by indirectly upregulating mitochondrial glutaminase (B10826351) (GLS) by repressing the microRNAs (miR-23a and miR-23b) that target GLS mRNA. nih.govfrontiersin.org This leads to the conversion of glutamine to glutamate, which can then enter the Tricarboxylic Acid (TCA) cycle to provide anaplerotic support and generate biosynthetic intermediates. nih.govaacrjournals.org
Mitochondrial Biogenesis and Function: While promoting glycolysis, c-Myc also paradoxically stimulates mitochondrial biogenesis. nih.govaacrjournals.org This dual function is crucial for providing not only ATP but also essential building blocks for macromolecular synthesis, such as pyrimidines and acetyl-CoA for lipid synthesis. aacrjournals.org c-Myc induces a wide array of nuclear-encoded mitochondrial genes, including those involved in mitochondrial protein import (e.g., TIM and TOM proteins), oxidative phosphorylation, and mitochondrial DNA replication. nih.govjci.orgresearchgate.net It also activates key regulators of mitochondrial biogenesis, such as PGC-1β and NRF-1. frontiersin.org This enhanced mitochondrial capacity allows c-Myc-driven cells to utilize substrates other than glucose, rendering them sensitive to inhibitors of mitochondrial function. nih.gov This coordinated control over both glycolysis and mitochondrial metabolism ensures a flexible and robust bioenergetic network capable of supporting the demands of rapid cell proliferation. plos.org
Table 1: Key Metabolic Targets Regulated by c-Myc
| Metabolic Pathway | Gene/Protein | Function | Effect of c-Myc | Reference(s) |
|---|---|---|---|---|
| Glucose Transport | GLUT1 (SLC2A1) | Glucose Transporter | Upregulation | embopress.orgaacrjournals.org |
| Glycolysis | Hexokinase 2 (HK2) | Phosphorylates glucose | Upregulation | embopress.orgaacrjournals.org |
| Phosphofructokinase (PFKM) | Rate-limiting step of glycolysis | Upregulation | embopress.orgaacrjournals.org | |
| Enolase 1 (ENO1) | Glycolytic enzyme | Upregulation | embopress.orgaacrjournals.org | |
| Lactate Dehydrogenase A (LDHA) | Converts pyruvate to lactate | Upregulation | aacrjournals.orgaacrjournals.org | |
| Thioredoxin-interacting protein (TXNIP) | Inhibitor of glucose uptake and glycolysis | Repression | pnas.org | |
| Glutamine Metabolism | Glutaminase (GLS) | Converts glutamine to glutamate | Upregulation (via miR-23a/b repression) | nih.govfrontiersin.org |
| ASCT2 (SLC1A5) | Glutamine transporter | Upregulation | aacrjournals.org | |
| Mitochondrial Biogenesis | PGC-1β | Transcriptional coactivator | Upregulation | frontiersin.org |
| NRF-1 | Transcription factor | Upregulation | frontiersin.org | |
| Various TIM/TOM proteins | Mitochondrial protein import machinery | Upregulation | researchgate.net | |
| Nucleotide Synthesis | PRPS2 | Catalyzes the synthesis of phosphoribosyl pyrophosphate | Upregulation | embopress.org |
Epigenetic Modifications Influenced by c-Myc
c-Myc executes its vast transcriptional program not only by binding to specific DNA sequences but also by profoundly remodeling the chromatin landscape. nih.govnih.gov It functions as a major regulator of the cancer epigenome by recruiting a host of chromatin-modifying complexes, thereby altering histone modifications and DNA methylation patterns to either activate or repress gene expression. aacrjournals.orgresearchgate.net
Histone Acetylation and Deacetylation: A primary mechanism of c-Myc-mediated transcriptional activation involves the recruitment of histone acetyltransferases (HATs). nih.govnih.gov Upon binding to target promoters, c-Myc recruits co-activator proteins like TRRAP (Transformation/Transcription Domain-Associated Protein), which in turn serves as a platform for the assembly of HAT complexes containing enzymes such as GCN5 (General Control Nonderepressible 5) and Tip60. nih.govnih.govembopress.org This recruitment leads to the hyperacetylation of histone H3 and H4 tails at specific lysine (B10760008) residues (e.g., H3K9, H3K14, H4K5, H4K12). plos.org Histone acetylation neutralizes the positive charge of lysines, weakening their interaction with DNA and creating a more open chromatin structure that is permissive for transcription. nih.gov In fact, c-Myc can globally influence chromatin structure by directly upregulating the expression of the HAT GCN5. mdpi.com
Conversely, c-Myc can also mediate transcriptional repression. In some contexts, this involves recruiting histone deacetylases (HDACs). aacrjournals.org For instance, when interacting with the transcription factor Miz-1, c-Myc can switch it from an activator to a repressor by preventing the recruitment of co-activators like p300 and instead recruiting HDACs such as HDAC3. aacrjournals.orgulb.be This leads to histone deacetylation and a more condensed, transcriptionally silent chromatin state. aacrjournals.org c-Myc has also been shown to upregulate HDAC2 expression, contributing to its proliferative and anti-apoptotic functions. mdpi.com
Histone Methylation: The influence of c-Myc extends to histone methylation, a modification with diverse effects depending on the specific lysine residue and the degree of methylation. c-Myc binding is often associated with promoters marked by H3K4 trimethylation (H3K4me3), a hallmark of active genes. plos.org Studies have shown that c-Myc can influence the levels of H3K4me3. plos.orgnih.gov In some systems, c-Myc may maintain H3K4me3 levels by inhibiting the H3K4me3 demethylase Lid. plos.org Additionally, c-Myc can recruit the PIM1 kinase, which phosphorylates histone H3 at serine 10 (H3S10ph), a mark that facilitates transcriptional activation. mdpi.com c-Myc can also induce dimethylation of H3K79, another mark associated with active transcription. plos.org In murine embryonic stem cells, changes in c-Myc levels lead to widespread and diverse alterations in both activating (H3K4me3) and repressive (H3K27me3) histone methylation marks. plos.orgnih.gov
DNA Methylation: Emerging evidence indicates that c-Myc can also influence DNA methylation, a key epigenetic mechanism for long-term gene silencing. ulb.be One proposed mechanism for c-Myc-mediated repression involves the recruitment of DNA methyltransferase 3a (DNMT3a). ulb.beembopress.org By recruiting DNMT3a to a target promoter, such as that of the cell cycle inhibitor p21, c-Myc can induce de novo DNA methylation and stable transcriptional silencing. ulb.beembopress.org However, the relationship between c-Myc and DNA methylation can be complex, as some studies have reported that c-Myc hypomethylation, particularly in its promoter region or third exon, is associated with its overexpression in certain cancers. jbuon.combibliotekanauki.plnih.gov
Table 2: Epigenetic Modifications and Modulators Influenced by c-Myc
| Epigenetic Mechanism | Associated Enzyme/Complex | Key Histone/DNA Mark | Typical Transcriptional Outcome | Reference(s) |
|---|---|---|---|---|
| Histone Acetylation | GCN5 (via TRRAP) | H3/H4 acetylation (e.g., H3K9ac) | Activation | plos.orgnih.govmdpi.com |
| Tip60 (via TRRAP) | H4 acetylation (e.g., H4K5ac, H4K12ac) | Activation | plos.orgembopress.org | |
| p300/CBP | Histone acetylation | Activation | nih.gov | |
| Histone Deacetylation | HDAC3 (via Miz-1) | H4 deacetylation | Repression | aacrjournals.org |
| HDAC2 | Histone deacetylation | Repression | mdpi.com | |
| Histone Methylation | Lid (inhibited by Myc) | H3K4me3 | Activation (by maintaining the mark) | plos.org |
| Unknown H3K79 methyltransferase | H3K79me2 | Activation | plos.org | |
| Histone Phosphorylation | PIM1 | H3S10ph | Activation | mdpi.com |
| Chromatin Remodeling | SWI/SNF complex (via INI1) | Nucleosome mobilization | Activation | aacrjournals.orgnih.govmdpi.com |
| DNA Methylation | DNMT3a | CpG methylation | Repression | ulb.beembopress.org |
Conceptual Approaches to c-Myc Peptide Trifluoroacetate Design
The design of peptides to target c-Myc is a multifaceted process grounded in a deep understanding of its structure and function. The primary oncogenic activity of c-Myc stems from its heterodimerization with its partner, Max, which enables the complex to bind to E-box DNA sequences and activate the transcription of a vast number of genes involved in cell proliferation, growth, and metabolism. researchgate.netpurdue.edu Consequently, the core strategies for designing c-Myc-targeting peptides revolve around disrupting these key interactions.
Mimicry of c-Myc Interaction Interfaces
A fundamental approach in designing c-Myc inhibitors is to create peptides that mimic the binding domains of its natural interaction partners. The c-Myc protein possesses a basic helix-loop-helix leucine zipper (bHLH-LZ) domain at its C-terminus, which is essential for both dimerization with Max and DNA binding. plos.org Peptides can be designed to replicate portions of the Max bHLH-LZ domain to competitively bind with c-Myc, thereby preventing the formation of the functional c-Myc/Max heterodimer.
Conversely, peptides can also be designed to mimic the c-Myc bHLH-LZ region itself. One of the most well-known examples of this strategy is the dominant-negative polypeptide, Omomyc. nih.gov Omomyc is a 90-amino acid peptide derived from the c-Myc bHLH-LZ domain but contains four specific amino acid substitutions. plos.org These changes allow Omomyc to form heterodimers with c-Myc, but these Omomyc/c-Myc dimers have a low affinity for E-box DNA sequences. nih.gov Furthermore, Omomyc can also form homodimers and heterodimers with Max, all of which can compete with the c-Myc/Max complex for E-box binding, effectively sequestering the necessary components and blocking transcriptional activation. nih.govnih.gov
Design of Peptides to Disrupt c-Myc/Max Heterodimerization
The direct disruption of the c-Myc/Max protein-protein interaction is a primary goal for therapeutic intervention. The leucine zipper domains of both c-Myc and Max form a coiled-coil structure that is critical for their stable association. Peptides can be engineered to specifically target this coiled-coil interface.
For example, researchers have developed interfering peptides by fusing a dominant-negative human Max sequence to an acidic extension. nih.gov This acidic tail interacts with the basic DNA-binding region of c-Myc, while the Max-derived sequence competes with endogenous Max for binding to the c-Myc leucine zipper. This dual-interaction design leads to the formation of a more stable, yet transcriptionally inactive, complex with c-Myc, effectively outcompeting the native c-Myc/Max interaction. nih.gov Similarly, a peptide named Mip, selected from a genetic library, was also fused to an acidic extension (aMip) and demonstrated superior inhibition of the c-Myc/Max/DNA complex compared to Omomyc in gel shift assays. nih.gov
Another innovative approach involves the use of "stapled peptides." These are synthetic peptides where the helical structure is reinforced by a chemical brace, or "staple." This modification enhances proteolytic stability and cell permeability while locking the peptide into its bioactive, alpha-helical conformation. purdue.eduexplorationpub.com Stapled peptides designed to mimic the c-Myc helix 1 (H1) region can effectively disrupt the c-Myc/Max heterodimer. purdue.edu For instance, the stapled peptide IDP-121 was specifically designed to target the c-Myc protein and has been shown to bind to c-Myc with high affinity, displacing Max from the binding site. researchgate.netpatsnap.com
| Peptide | Design Strategy | Reported Activity | Reference |
|---|---|---|---|
| aMax | Dominant-negative Max sequence with acidic extension | Higher thermal stability (ΔTm = +13°C) upon interaction with Myc compared to wild-type Max. | nih.gov |
| aMip | Genetic library-selected peptide with acidic extension | Higher thermal stability (ΔTm = +15°C) upon interaction with Myc compared to wild-type Max. | nih.gov |
| IDP-121 | Stapled peptide | Binds specifically to c-Myc with a Kd of 400 nM, which is a tenfold higher affinity than the c-Myc/Max interaction. | researchgate.net |
| Int-H1-S6A,F8A | Fusion of a modified c-Myc helix 1 peptide with a cell-penetrating peptide from Antennapedia | Inhibits co-immunoprecipitation of the c-Myc/Max heterodimer in vitro. Active in the 1-10 µM range in cells. | nih.gov |
Strategies for Inhibiting c-Myc Transcriptional Activity
Beyond disrupting dimerization, peptides can be designed to interfere with c-Myc's transcriptional function at other levels. One such strategy is to target the G-quadruplex (G4) structures that can form in the promoter region of the c-MYC gene itself. oup.com The formation of these non-canonical DNA structures can act as a silencer element, repressing c-MYC transcription. Peptides that can selectively bind to and stabilize these G4 structures can therefore downregulate c-Myc expression.
Researchers have identified peptides, such as TH2 and TH3, that selectively bind to the c-MYC G-quadruplex and have been shown to inhibit c-MYC transcription. oup.com For example, the peptide TH3 exhibited an IC50 value of 3.8 µM in HeLa cells and was shown to downregulate c-MYC mRNA levels. oup.com
Another approach is to block the binding of the c-Myc/Max heterodimer to its E-box DNA target. The small protein ME47, for instance, disrupts the interaction between the Max-E-box, leading to an inhibition of c-Myc/Max-mediated transcription. researchgate.net
Peptide Library Construction and Screening Methodologies for c-Myc Binders
The discovery of novel c-Myc binding peptides often relies on the construction and screening of large peptide libraries. These libraries can be generated through various methods, including chemical synthesis and biological display techniques.
Phage display is a powerful technique where a library of peptides is genetically fused to a coat protein of a bacteriophage, and the resulting phages are used to screen for binding against a target molecule, such as the c-Myc protein or a specific domain. researchgate.net This method allows for the screening of billions of different peptides to identify those with high affinity and specificity.
Semi-rational design is another approach where a genetic library is created by randomizing residues that are predicted to be important for the interaction. nih.gov For example, a library was constructed based on the human Max sequence, where key interaction residues were randomized. This library was then screened using a protein-fragment complementation assay to identify peptides that could effectively outcompete the native c-Myc/Max interaction. nih.gov
More recently, sophisticated libraries of bicyclic peptides have been constructed. nih.govnews-medical.netacs.org These libraries, such as the NTB library, feature stereodiversified structures and are synthesized using advanced chemical strategies like tandem ring-opening metathesis and ring-closing metathesis (ROM-RCM). nih.govnews-medical.netacs.orgacs.org These libraries can be screened against specific epitopes of c-Myc, such as the E363-R378 region, to identify novel binders. acs.org The screening process can involve techniques like in situ click reactions to label potential hits for identification. researchgate.net
Structural Optimization of c-Myc Peptides for Enhanced Biological Activity
Once initial peptide hits are identified, they often require structural optimization to improve their therapeutic properties, such as binding affinity, stability, and cell permeability.
Incorporation of Non-Canonical Amino Acids and Peptide Mimetics
A key strategy for optimizing peptide inhibitors is the incorporation of non-canonical amino acids (ncAAs). medchemexpress.com These are amino acids that are not one of the 20 common proteinogenic amino acids. The inclusion of ncAAs can introduce novel chemical functionalities and structural constraints, leading to improved biological activity. medchemexpress.com For instance, the use of hydrocarbon stapling, which involves incorporating specific ncAAs that can be chemically linked, is a prime example of how this can be used to create more stable and potent helical peptides. explorationpub.com
Retro-inverso peptides are another class of peptide mimetics where the direction of the peptide backbone is reversed, and the chirality of the amino acids is inverted (from L- to D-amino acids). This results in a peptide that can mimic the three-dimensional structure of the original L-peptide but is significantly more resistant to degradation by proteases. nih.gov A retro-inverso peptide homologous to helix 1 of c-Myc was found to be a potent and specific inhibitor of cell proliferation, being 5-10 times more potent than its corresponding L-form peptide. nih.gov
Peptidomimetics are compounds that are designed to mimic the structure and function of a peptide but are not themselves peptides. The development of small-molecule α-helix mimetics that can recognize the helical structure of c-Myc within the c-Myc/Max heterodimer represents a novel mechanistic class of direct c-Myc inhibitors. These compounds can perturb the heterodimer's ability to bind to DNA without causing the dissociation of the c-Myc/Max complex.
| Optimized Peptide/Mimetic | Optimization Strategy | Key Finding | Reference |
|---|---|---|---|
| NT-B2R | Bicyclic peptide from a stereodiversified library | Effectively suppressed MYC transcription activities and cell proliferation. | news-medical.netacs.org |
| Retro-inverso H1 peptide | Use of D-amino acids and reversed backbone | 5-10 times more potent and 30-35 times more stable than the L-form peptide. | nih.gov |
| Synthetic α-helix mimetics | Non-peptidic scaffold mimicking an α-helix | Disrupt c-Myc/Max-DNA binding with IC50 values as low as 5.6 µM without dissociating the protein-protein complex. |
Harnessing Peptides to Target the Elusive c-Myc Oncogene
The c-Myc protein, a transcription factor vital for regulating numerous cellular processes, is a key player in the development of a majority of human cancers due to its frequent overexpression. nih.govresearchgate.net This overexpression disrupts the tightly controlled cellular machinery, leading to unchecked cell proliferation and growth. nih.gov Despite its significance as a therapeutic target, the intrinsically disordered nature of c-Myc has posed a considerable challenge for the development of effective inhibitors. researchgate.netnih.gov To become transcriptionally active, c-Myc must form a heterodimer with its partner protein, Max. nih.govresearchgate.net This interaction is mediated by their basic helix-loop-helix zipper (bHLHZip) domains and is a critical step for the c-Myc/Max complex to bind to specific DNA sequences known as E-boxes, thereby regulating gene expression. nih.gov The targeting of this c-Myc/Max dimerization interface with rationally designed peptides has emerged as a promising strategy to disrupt its oncogenic function.
Aberrant C Myc Activity in Pathological States
While essential for normal cell function, the tightly regulated expression of c-Myc can become dangerously uncontrolled in various pathological states, most notably in cancer. nih.gov Deregulation of c-Myc is observed in over 70% of human cancers, including those of the breast, colon, cervix, lung, and stomach, as well as in Burkitt lymphoma. wikipedia.orgresearchgate.net This aberrant activity can arise from several mechanisms, such as gene amplification, chromosomal translocations, and mutations that increase the stability of the c-Myc protein. frontiersin.orgnih.gov
When c-Myc is constitutively overexpressed, it drives uncontrolled cell proliferation and inhibits differentiation, key characteristics of cancer cells. nih.gov It also rewires cellular metabolism to support rapid growth, for example, by increasing the uptake of glucose and glutamine. nih.gov Furthermore, high levels of c-Myc can lead to genomic instability, contributing to the accumulation of mutations that fuel tumor progression. nih.gov The pervasive role of c-Myc in driving and sustaining a malignant phenotype has led to the concept of "Myc addiction" in many tumors, where cancer cells are highly dependent on its continued overexpression for their survival. nih.gov This addiction makes c-Myc an attractive, albeit challenging, therapeutic target.
Rationale for Targeting C Myc Through Peptide Based Strategies
Despite its clear importance in cancer, directly targeting the c-Myc protein with small-molecule drugs has proven to be exceptionally difficult. wikipedia.orgfrontiersin.org This is because, unlike conventional drug targets such as enzymes with well-defined active sites, the c-Myc protein is largely unstructured and lacks deep pockets to which small molecules can bind with high affinity and specificity. frontiersin.org This has led to it being labeled as an "undruggable" target.
This challenge has spurred the development of alternative therapeutic strategies, with peptide-based approaches emerging as a promising avenue. frontiersin.org Peptides, which are short chains of amino acids, can be designed to mimic protein domains involved in protein-protein interactions. In the case of c-Myc, peptides can be engineered to disrupt the crucial interaction between c-Myc and its partner Max, thereby preventing the formation of the active transcription factor complex. frontiersin.org Other peptide-based strategies aim to block the binding of the c-Myc/Max dimer to its target E-box DNA sequences. nih.gov The potential for high specificity and the ability to target large, flat protein interaction surfaces make peptides a rational choice for tackling the c-Myc challenge.
Overview of Peptide Modalities in Molecular Biology and Research
In the quest to inhibit c-Myc, researchers have developed various types of peptide-based molecules, each with unique properties and mechanisms of action. These serve as powerful tools in molecular biology to probe the function of c-Myc and as potential starting points for new therapies.
One of the most well-known peptide inhibitors is Omomyc , a dominant-negative version of the c-Myc bHLHZip domain with four amino acid substitutions. frontiersin.org Omomyc can dimerize with c-Myc, preventing it from binding to Max and DNA, and can also form inactive homodimers that compete with the c-Myc/Max complex for E-box binding. researchgate.net
Stapled peptides represent another innovative approach. These are synthetic peptides that are "stapled" with a chemical brace, which locks the peptide into a specific helical conformation. nih.gov This pre-organizes the peptide for binding to its target, often leading to increased potency, stability, and cell permeability compared to their linear counterparts. Stapled peptides have been designed to target the c-Myc/Max interaction. nih.gov
Cell-penetrating peptides (CPPs) are short peptides that can traverse the cell membrane and deliver a variety of cargo molecules, including other peptides, into cells. mdpi.com CPPs have been conjugated to c-Myc inhibitory peptides to facilitate their entry into cancer cells and enhance their therapeutic effect. mdpi.com
The table below provides a summary of different peptide-based strategies for targeting c-Myc:
| Peptide Modality | Mechanism of Action | Research Application |
| Omomyc | Acts as a dominant-negative, sequestering c-Myc and competing for DNA binding. researchgate.net | Studying the effects of c-Myc inhibition in preclinical cancer models. researchgate.net |
| Stapled Peptides | Stabilize the helical structure of the peptide to enhance binding to c-Myc or disrupt the c-Myc/Max interaction. nih.gov | Investigating the structural requirements for potent c-Myc inhibition. nih.gov |
| Cell-Penetrating Peptides (CPPs) | Facilitate the intracellular delivery of c-Myc inhibitory peptides. mdpi.com | Enhancing the efficacy of peptide-based inhibitors in cell-based assays. mdpi.com |
| E-box DNA Mimetics | Peptides designed to mimic the E-box DNA sequence and compete with it for binding to the c-Myc/Max complex. nih.gov | Probing the consequences of blocking c-Myc's DNA binding activity. nih.gov |
Preclinical Research Applications and Efficacy Studies of C Myc Peptide Trifluoroacetate
In Vitro Characterization of c-Myc Peptide Efficacy in Cell Culture Models
The in vitro efficacy of c-Myc targeting peptides is evaluated through a variety of assays in cancer cell lines known for c-Myc overexpression. These studies are crucial for understanding the peptide's mechanism of action at the cellular level.
Cell Viability and Proliferation Assays
A primary measure of a c-Myc inhibitor's effectiveness is its ability to reduce cancer cell viability and proliferation. Studies have shown that targeting c-Myc can lead to a significant decrease in the proliferation of various cancer cell lines. nih.govnih.govnih.gov For instance, inhibitors that disrupt the c-Myc/Max interaction have demonstrated dose-dependent inhibition of cell proliferation in cell lines such as HL60 and Daudi. nih.gov
Interactive Table: Effect of c-Myc Inhibition on Cell Viability
| Cell Line | Inhibitor Type | Outcome |
|---|---|---|
| HL60 | Synthetic α-helix mimetics | Inhibition of proliferation with IC50 values below 50 µM nih.gov |
| Daudi | Synthetic α-helix mimetics | Inhibition of proliferation with IC50 values below 50 µM nih.gov |
| P493-6 | Stabilized synthetic transcriptional repressors | Inhibition of MYC-dependent cell proliferation nih.gov |
Apoptosis Induction and Caspase Activation Studies
Inhibition of c-Myc is known to induce apoptosis, or programmed cell death, in cancer cells. nih.govmedchemexpress.com The process of c-Myc-induced apoptosis often involves the activation of caspases, a family of proteases that execute cell death. abeomics.comnih.gov Overexpression of c-Myc can sensitize cells to various pro-apoptotic signals. abeomics.comnih.gov The mechanism involves pathways that lead to the release of cytochrome c from mitochondria and the subsequent activation of caspase-9 and effector caspases like caspase-3. abeomics.comnih.gov Studies have demonstrated that treatment with c-Myc inhibitors leads to the induction of apoptosis in cancer cell lines. nih.govmedchemexpress.comoup.com
For example, a study using a peptide designed to stabilize the c-MYC G-quadruplex showed a significant upregulation of apoptotic markers like p53 and cleaved PARP in MCF-7 cancer cells. oup.com This indicates that interfering with c-Myc function can trigger the apoptotic signaling cascade. oup.com
Gene Expression Analysis of c-Myc Target Genes
As a transcription factor, c-Myc regulates the expression of a vast number of genes involved in cell cycle progression, metabolism, and other cellular functions. medchemexpress.comnih.govplos.org Therefore, a key aspect of characterizing c-Myc inhibitors is to analyze their impact on the expression of these target genes. Research has shown that inhibiting c-Myc leads to the downregulation of its activated target genes and the upregulation of its repressed target genes. nih.govplos.org
For example, treatment of cells with a synthetic transcriptional repressor that competes with MYC/MAX for DNA binding resulted in the downregulation of MYC-regulated proteins involved in metabolism, translation, and cell cycle control. nih.gov Similarly, the use of small molecule MYC inhibitors has been shown to suppress the expression of MYC target genes like CDC25A. nih.gov
Protein Interaction Assays (e.g., Co-IP, FRET)
The biological function of c-Myc is dependent on its dimerization with its partner protein, Max. medchemexpress.com This interaction is a prime target for inhibition. Protein interaction assays such as co-immunoprecipitation (Co-IP) are invaluable for demonstrating that a c-Myc peptide can disrupt this crucial interaction. nih.govnih.govspringernature.com
In Co-IP experiments, an antibody is used to pull down a protein of interest (e.g., c-Myc) from a cell lysate. If its binding partner (e.g., Max) is also pulled down, it indicates an interaction. The addition of an inhibitory c-Myc peptide would be expected to reduce the amount of Max that is co-immunoprecipitated with c-Myc, providing evidence of the peptide's mechanism of action. nih.gov These assays can be performed using whole-cell extracts or nuclear-enriched fractions to study the interactions within the relevant cellular compartment. nih.gov
Cellular Uptake and Subcellular Localization Studies of c-Myc Peptides
For a c-Myc inhibitory peptide to be effective, it must be able to cross the cell membrane and localize to the nucleus where c-Myc exerts its function. nih.govnih.gov Studies on the cellular uptake and subcellular localization of c-Myc peptides are therefore critical. Often, these peptides are modified or conjugated to cell-penetrating peptides to facilitate their entry into cells. nih.govbiorxiv.org
Confocal fluorescence microscopy is a common technique used to visualize the uptake and distribution of fluorescently labeled peptides within cells. nih.govrsc.org Research has shown that certain stabilized peptides can access cellular compartments through active uptake mechanisms. nih.gov For example, a study using a fluorescently labeled synthetic transcriptional repressor demonstrated its ability to enter HeLa cells. nih.gov Another study showed that a c-Myc nuclear localization sequence conjugated to an iridium(III) complex promoted good cell uptake and nuclear localization. rsc.org The subcellular localization of the c-Myc protein itself can also be an indicator of cellular state, with a primarily nuclear localization being associated with more aggressive lymphomas. nih.gov
In Vivo Efficacy Assessment in Animal Models of Disease
The evaluation of c-Myc peptide inhibitors in animal models of disease is a critical step in preclinical development. These studies aim to determine if the in vitro effects on cell proliferation and survival translate to anti-tumor efficacy in a living organism. Various mouse models, including those with xenografts of human tumors, are utilized for this purpose. nih.govacs.orgresearchgate.net
Studies have shown that systemic inhibition of c-Myc can lead to significant tumor regression with minimal side effects in normal tissues. plos.org For example, small molecule inhibitors of MYC have demonstrated potent anti-tumor efficacy in mouse tumor models with favorable tolerability. nih.gov Similarly, a gamma peptide nucleic acid (γPNA)-based c-Myc inhibitor has shown robust antitumor activity in both cell-line- and patient-derived xenografts. researchgate.net These in vivo studies are essential for establishing the therapeutic potential of c-Myc targeted peptides before they can be considered for clinical trials.
Tumor Growth Inhibition in Xenograft and Allograft Models
The in vivo efficacy of c-Myc inhibitory peptides has been demonstrated across various preclinical cancer models, including xenografts (human tumors grown in immunodeficient mice) and allografts (tumors grown in immunocompetent mice of the same species).
Research using a thermally responsive polypeptide (CPP-ELP-H1) that inhibits c-Myc activity showed significant tumor reduction in mice bearing orthotopic, syngeneic breast tumors. aacrjournals.org Daily administration of the polypeptide, combined with localized hyperthermia to enhance peptide accumulation at the tumor site, resulted in a tumor volume reduction of over 70% compared to controls. aacrjournals.org
In a prostate cancer allograft model (MycCaP), the administration of small molecule c-Myc inhibitors, which, like peptides, aim to disrupt c-Myc function, led to suppressed tumor growth. nih.gov Similarly, studies in osteosarcoma using the inhibitor 10058-F4, which prevents c-Myc-Max interaction, showed a decrease in tumor cell growth both in vitro and in vivo. nih.gov
The c-Myc dominant-negative peptide, Omomyc, has shown notable antitumor activity in various mouse models. In a cell line-derived orthotopic model of breast cancer, inducible expression of Omomyc significantly impaired tumor growth by reducing cell proliferation and increasing apoptosis. aacrjournals.org
| Inhibitor Type | Cancer Model | Key Findings | Reference |
|---|---|---|---|
| CPP-ELP-H1 (Peptide) | Syngeneic Breast Tumor | Over 70% reduction in tumor volume with thermal targeting. | aacrjournals.org |
| Omomyc (Peptide) | Orthotopic Breast Cancer (MDA-MB-231) | Significant inhibition of primary tumor growth; decreased proliferation and enhanced apoptosis. | aacrjournals.org |
| 10058-F4 (Small Molecule Inhibitor) | Osteosarcoma | Inhibited tumor cell growth in a Myc-dependent manner. | nih.gov |
| MYCi975 (Small Molecule Inhibitor) | Patient-Derived Xenograft (HNSCC) | Overcame cisplatin (B142131) resistance and potently inhibited invasive growth. | thno.org |
Impact on Metastasis Formation in Preclinical Animal Studies
The role of c-Myc in metastasis is complex, with evidence suggesting it can both promote and, paradoxically, suppress metastatic processes. nih.govmdpi.comnih.gov Therapeutic peptides targeting c-Myc have been investigated for their ability to inhibit the spread of cancer.
Studies have shown that c-Myc contributes to invasion and migration by controlling the transcription of genes involved in these processes. aacrjournals.orgnih.gov In preclinical models of head and neck squamous cell carcinoma (HNSCC), targeting c-Myc with the inhibitor MYCi975 not only inhibited primary tumor growth but also significantly reduced lymph node metastasis. thno.org Research using the Omomyc peptide in breast cancer models demonstrated that MYC inhibition effectively blocks invasion and seeding of metastatic cells. aacrjournals.org
Conversely, some studies have reported an unexpected function of c-Myc in suppressing cell motility and metastasis. nih.gov Overexpression of MYC in certain breast cancer cell lines inhibited lung and liver metastases in xenograft models, an effect linked to the transcriptional repression of integrin subunits required for cell invasion. nih.gov This highlights the context-dependent nature of c-Myc's function and suggests that the timing and specific molecular environment of the tumor are critical factors in the outcome of c-Myc inhibition on metastasis.
| Inhibitor/Model System | Cancer Type | Impact on Metastasis | Reference |
|---|---|---|---|
| Omomyc (Peptide) | Breast Cancer | Blocked invasion and seeding of metastatic cells. | aacrjournals.org |
| MYCi975 (Small Molecule) | Head and Neck Squamous Cell Carcinoma | Significantly reduced lymph node metastasis. | thno.org |
| MYC Overexpression Model | Breast Cancer (MDA-MB-231) | Paradoxically reduced incidence of lung metastases. | nih.gov |
Pharmacodynamic Biomarker Analysis in Treated Animal Tissues
Pharmacodynamic biomarkers are crucial for confirming that a therapeutic agent is engaging its target and eliciting the expected biological response in vivo. For c-Myc inhibitory peptides, analyses in treated animal tissues focus on measuring the modulation of c-Myc itself and its downstream pathways.
A primary biomarker is the level of c-Myc protein, which has been shown to decrease following treatment with c-Myc inhibitors. nih.govmedchemexpress.comnih.gov In preclinical models, successful target engagement by c-Myc inhibitors leads to the downregulation of c-Myc target gene expression. nih.gov Furthermore, c-Myc expression itself is considered a prognostic biomarker in several cancers, including osteosarcoma and colorectal cancer, where high expression correlates with poor prognosis. nih.govfrontiersin.org
Other key pharmacodynamic biomarkers include indicators of cell proliferation and apoptosis. A reduction in the proliferation marker Ki-67 and an increase in the apoptosis marker cleaved caspase-3 are consistently observed in tumor tissues treated with effective c-Myc inhibitors like Omomyc. aacrjournals.org In studies combining c-Myc inhibition with chemotherapy, an enhanced DNA damage response, marked by increased phosphorylation of H2A.X (p-H2A.X), serves as a key biomarker of synergistic activity. thno.org Analysis of tumor-associated macrophages (TAMs) has also revealed that c-Myc inhibition can reduce the expression of pro-tumoral factors such as VEGFA, HIF1α, and MMP9. plos.org
| Biomarker | Change upon Inhibition | Biological Process Indicated | Reference |
|---|---|---|---|
| c-Myc Protein | Decrease | Target engagement, protein degradation. | nih.govnih.gov |
| Ki-67 | Decrease | Inhibition of cell proliferation. | aacrjournals.org |
| Cleaved Caspase-3 | Increase | Induction of apoptosis. | aacrjournals.org |
| p-H2A.X | Increase | Enhanced DNA damage response (especially in combination therapy). | thno.org |
| VEGFA, HIF1α, MMP9 (in TAMs) | Decrease | Modulation of the tumor microenvironment, reduced pro-oncogenic activity. | plos.org |
Histopathological and Immunohistochemical Evaluation of Research Outcomes
Histopathological and immunohistochemical (IHC) analyses provide visual, tissue-level confirmation of the antitumor effects of c-Myc inhibitory peptides. These evaluations are standard in preclinical studies to assess changes in tumor architecture, cellular composition, and the expression of key protein markers.
In osteosarcoma studies, IHC analysis of tissue microarrays has been used to establish c-Myc as a prognostic biomarker, showing that higher expression correlates with metastasis and poor outcomes. nih.gov Following treatment with c-Myc inhibitors, IHC is used to verify the reduction of c-Myc protein within the tumor tissue. nih.govresearchgate.net
Double immunofluorescence staining in breast tumor sections from mice treated with the Omomyc peptide revealed a significant decrease in the proliferation marker Ki-67 and a marked increase in the apoptotic marker cleaved caspase-3, visually confirming the mechanism of tumor growth inhibition. aacrjournals.org Similarly, in studies investigating c-Myc's role in tumor-associated macrophages (TAMs), IHC has been used to identify c-Myc expression within these infiltrating immune cells in human colon and breast tumor samples. plos.org These techniques provide concrete evidence of the cellular-level impact of c-Myc inhibition, corroborating data from tumor volume measurements and molecular analyses.
Combination Research Strategies with c-Myc Peptides in Preclinical Settings
Given the complexity of cancer and the development of resistance, combination therapies are a cornerstone of modern oncology research. researchgate.net Preclinical studies have explored combining c-Myc inhibitory peptides and related molecules with other anticancer agents to enhance efficacy and overcome resistance. frontiersin.orgnih.gov
Synergistic Effects with Existing Molecular Targeted Agents
Combining c-Myc inhibitors with other molecularly targeted agents offers a rational approach to attack cancer cells through complementary mechanisms. frontiersin.org
BET Inhibitors: Bromodomain and extra-terminal (BET) proteins, such as BRD4, are epigenetic readers that regulate the transcription of the MYC gene. oaepublish.com BET inhibitors like JQ1 have been shown to downregulate MYC expression and demonstrate synergy when combined with direct c-Myc inhibitors, potentially providing a more sustained suppression of the oncogene. frontiersin.orgoaepublish.com
Kinase Inhibitors: Cancer cells often develop resistance to targeted therapies through signaling pathway reprogramming. nih.gov Preclinical studies have shown that cells resistant to BET inhibitors can become highly sensitive to kinase inhibitors. nih.gov Combining c-Myc inhibitors with inhibitors of pathways involving mTOR, CDK4/6, or JAK has shown synergistic effects in reducing tumor growth and inducing cell death in various cancer models, including multiple myeloma and sarcoma. mdpi.comoaepublish.comnih.gov For instance, combining direct c-Myc inhibitors with CDK9 inhibitors may offer enhanced suppression through complementary mechanisms. frontiersin.org
| Combination Agent Class | Example Agent | Rationale for Synergy | Reference |
|---|---|---|---|
| BET Inhibitors | JQ1, INCB054329 | Dual targeting of MYC transcription (BETi) and MYC protein function (peptide). | frontiersin.orgoaepublish.com |
| CDK Inhibitors | CDK4/6 inhibitors (Palbociclib), CDK9 inhibitors | Disruption of cell cycle progression and destabilization of MYC protein. | frontiersin.orgmdpi.com |
| mTOR Inhibitors | - | Potent induction of cell death and suppression of resistance pathways like AKT signaling. | nih.gov |
Adjuvant Research Roles with Conventional Treatment Modalities
c-Myc inhibitors have shown significant promise as adjuvants to conventional cancer treatments like chemotherapy and radiotherapy, primarily by sensitizing tumor cells to these cytotoxic agents. frontiersin.orgnih.gov
Chemotherapy: Many chemotherapeutic drugs, such as cisplatin and temozolomide (B1682018), work by inducing DNA damage and apoptosis. frontiersin.org c-Myc can counteract these effects through its pro-survival functions. frontiersin.org Preclinical studies have demonstrated that concurrent inhibition of c-Myc sensitizes cancer cells to chemotherapy, allowing for increased efficacy. frontiersin.orgnih.gov In glioblastoma xenograft models, combining a c-Myc inhibitory biopolymer with temozolomide resulted in a synergistic effect, leading to reduced tumor progression and enhanced survival compared to either agent alone. nih.govresearchgate.net Similarly, in HNSCC models, the c-Myc inhibitor MYCi975 overcame resistance to cisplatin. thno.org
Radiotherapy: Radioresistance is a major challenge in cancer treatment. c-Myc plays a role in DNA damage repair and can contribute to tumor radioresistance. mdpi.com Preclinical research indicates that combining c-Myc inhibition with radiotherapy can significantly enhance tumor radiosensitivity. nih.govfrontiersin.org This approach may improve local tumor control and overcome resistance mechanisms, making it a compelling strategy for future clinical investigation. nih.govaacrjournals.org
Advanced Delivery Methodologies for C Myc Peptide Trifluoroacetate in Research
Cell-Penetrating Peptide (CPP) Conjugation for Enhanced Intracellular Delivery
Cell-penetrating peptides (CPPs) are short amino acid sequences capable of crossing cellular membranes, making them excellent vectors for delivering otherwise impermeable molecules like c-Myc peptides. mdpi.comnih.gov By covalently linking a c-Myc inhibitory peptide to a CPP, researchers can significantly boost its uptake into cells.
Prominent CPPs used in this context include TAT (from the HIV-1 Tat protein), Penetratin, and Bac7. mdpi.comdtic.mil For example, a c-Myc inhibitory peptide known as H1, when conjugated to TAT, demonstrated markedly improved cellular entry and subsequent disruption of the c-Myc-Max protein interaction, which is crucial for c-Myc's function. mdpi.com This disruption ultimately led to apoptosis in cancer cells. Similarly, another study showed that conjugating the H1 peptide to a different CPP, derived from the Pseudomonas exotoxin (PNDD), attenuated cell proliferation and induced cell death in various tumor cell lines. openrepository.com Research has also explored fusing CPPs to carrier proteins like elastin-like polypeptide (ELP) along with the c-Myc inhibitory peptide, creating constructs such as Bac-ELP-H1, which showed superior inhibitory activity compared to other CPP conjugates. mdpi.comnih.gov
Table 1: Comparison of Cell-Penetrating Peptides for c-Myc Inhibitor Delivery
| Cell-Penetrating Peptide (CPP) | Cargo Peptide | Key Research Finding | Reference(s) |
|---|---|---|---|
| TAT (from HIV-1) | H1 (c-Myc inhibitor) | Enhanced cellular uptake and pro-apoptotic activity. | mdpi.com |
| Penetratin | H1 (c-Myc inhibitor) | Facilitated intracellular delivery, though longer incubation was needed for effect. | nih.gov |
| Bac7 (Bactenecin) | H1 (c-Myc inhibitor) | Showed superior inhibitory activity on cancer cell proliferation compared to TAT and Penetratin when fused with ELP. | mdpi.com |
Nanoparticle-Based Encapsulation and Delivery Systems for c-Myc Peptides
Nanoparticles serve as versatile carriers that can protect c-Myc peptides from enzymatic degradation, improve their stability, and facilitate targeted delivery. frontiersin.org
Liposomal and Polymeric Nanoparticles
Liposomes, which are vesicles made of lipid bilayers, can encapsulate hydrophilic peptides like c-Myc inhibitors within their aqueous core, shielding them from the external environment. frontiersin.orgnih.gov Polymeric nanoparticles, often made from biodegradable materials like poly(lactic-co-glycolic acid) (PLGA), offer a robust platform for encapsulating peptides. frontiersin.orgheraldopenaccess.us These nanoparticles can be engineered for sustained, controlled release of the peptide cargo. frontiersin.org Hybrid systems, known as lipid-polymer hybrid nanoparticles (LPHNPs), combine the features of both, with a polymer core enveloped by a lipid layer, offering a sturdy and versatile platform for combinatorial drug delivery. dovepress.com
Inorganic Nanocarriers (e.g., Gold Nanoparticles)
Inorganic materials, especially gold nanoparticles (AuNPs), are increasingly used for peptide delivery due to their unique physicochemical properties. mdpi.com c-Myc inhibitory peptides can be conjugated to the surface of AuNPs. universiteitleiden.nlresearchgate.net This strategy not only facilitates cellular entry but also allows for a high payload of the peptide on a single nanoparticle. Research has shown that AuNPs as small as 2 nm can effectively enter the cell nucleus, making them ideal carriers for delivering agents that target nuclear proteins like c-Myc. nih.gov One study successfully used AuNPs to deliver a triplex-forming oligonucleotide (TFO) that binds to the c-myc promoter, resulting in reduced c-myc gene expression and decreased cancer cell viability. nih.gov
Receptor-Mediated Targeting Approaches for Selective Peptide Uptake
To enhance the specificity of delivery to cancer cells and minimize effects on healthy tissue, delivery systems can be decorated with ligands that bind to receptors overexpressed on tumor cells. jst.go.jpmdpi.com This active targeting strategy promotes receptor-mediated endocytosis, a process where the cell internalizes the nanoparticle after the ligand binds to its corresponding receptor.
A common target is the transferrin receptor (TfR1), which is often upregulated in cancer cells to meet their high demand for iron. jst.go.jpmdpi.com By attaching transferrin to a nanoparticle carrying a c-Myc peptide, the system can be selectively guided to and internalized by cancer cells. mdpi.com Another targeted receptor is aminopeptidase (B13392206) N (CD13), which is expressed on tumor cells and their associated blood vessels. Nanoparticles modified with an NGR (Asn-Gly-Arg) peptide motif, which targets CD13, have been shown to efficiently deliver c-myc siRNA, leading to gene suppression and apoptosis in tumors. nih.gov
Prodrug and Bioresponsive Strategies for c-Myc Peptide Delivery
Prodrug and bioresponsive strategies are designed to activate the therapeutic peptide only at the desired site of action. A prodrug is an inactive form of a therapeutic agent that is converted into its active form within the body, often by specific enzymes or physiological conditions. mdpi.comnih.gov This approach can enhance the stability and permeability of the peptide. mdpi.com
Bioresponsive systems take this a step further by designing the delivery vehicle to release its cargo in response to specific triggers in the tumor microenvironment. nih.govtandfonline.com These triggers can include:
pH: The acidic environment of tumors can be used to trigger the disassembly of pH-sensitive nanoparticles, releasing the c-Myc peptide. esmed.org
Enzymes: Linkers that are cleaved by enzymes overexpressed in tumors, such as matrix metalloproteinases (MMPs), can be used to attach the c-Myc peptide to a carrier, ensuring its release primarily at the tumor site.
These "smart" delivery systems aim to maximize the therapeutic effect at the target while minimizing systemic exposure.
Antibody-Peptide Conjugates for Targeted Research Applications
Borrowing from the success of antibody-drug conjugates (ADCs), researchers are developing antibody-peptide conjugates. plos.org In this approach, a monoclonal antibody that specifically recognizes a tumor-associated antigen is linked to a c-Myc inhibitory peptide. fujifilm.comnovusbio.comqedbio.com
The antibody acts as a homing device, directing the conjugate to cancer cells. plos.org Upon binding to the target antigen on the cell surface, the entire complex is internalized. Once inside the cell, the linker connecting the antibody and peptide is cleaved, releasing the c-Myc peptide to find and inhibit its target. revvity.com This highly specific delivery mechanism holds significant promise for research applications, allowing for precise investigation of c-Myc's role in cancer with high efficacy and reduced off-target effects.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| c-Myc Peptide Trifluoroacetate (B77799) |
| Penetratin |
| Poly(lactic-co-glycolic acid) (PLGA) |
| Gold Nanoparticles (AuNPs) |
| Transferrin |
| H1 peptide |
| TAT peptide |
| Bac7 peptide |
| Elastin-like Polypeptide (ELP) |
Methodological Considerations and Analytical Techniques in C Myc Peptide Research
Spectroscopic and Biophysical Characterization of Peptide-Target Interactions
Understanding the molecular interactions between a c-Myc peptide and its intended target, such as the c-Myc protein, its partner protein Max, or G-quadruplex DNA structures in the c-Myc promoter, is fundamental to rational drug design. Various spectroscopic and biophysical tools provide quantitative and structural data on these interactions.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free techniques for quantifying the binding kinetics and thermodynamics of peptide-target interactions in real-time.
Surface Plasmon Resonance (SPR) measures changes in the refractive index at the surface of a sensor chip upon which a target molecule (e.g., c-Myc protein or DNA) is immobilized. A solution containing the c-Myc peptide is then flowed over the surface. The binding of the peptide to the immobilized target alters the mass on the sensor surface, resulting in a measurable change in the SPR signal. This technique allows for the determination of key kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. nih.govnih.gov SPR has been effectively used to quantify the heterodimeric association between the c-Myc oncoprotein and its partner Max and to assess the ability of small molecules and peptides to disrupt this interaction. nih.govnih.gov Studies have also employed SPR to investigate the binding of c-Myc-related peptides to other interaction partners, such as heparin, as a model for heparan sulfate (B86663) proteoglycans (HSPGs). researchgate.net
Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs when a c-Myc peptide interacts with its target molecule in solution. In an ITC experiment, a solution of the peptide is titrated into a sample cell containing the target molecule (e.g., a c-Myc promoter G-quadruplex). The resulting heat absorbed or released is measured with high sensitivity. This allows for the direct determination of the binding affinity (Kₐ), the enthalpy change (ΔH), and the stoichiometry (n) of the interaction. From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated. ITC has been instrumental in analyzing the thermodynamics of binding reactions between various engineered peptides and c-Myc quadruplex isomers (Pu27, Myc22, Pu19). nih.govoup.comoup.com These studies reveal whether the binding is enthalpy-driven or entropy-driven, providing deeper insights into the nature of the forces stabilizing the complex. researchgate.netnih.gov
| Technique | Measured Parameters | Key Findings in c-Myc Peptide Research | Citations |
| SPR | Association rate (kₐ), Dissociation rate (kₑ), Equilibrium constant (Kₑ) | Quantified Myc-Max heterodimerization and its disruption by inhibitors. | nih.govnih.gov |
| ITC | Binding Affinity (Kₐ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Characterized entropy-driven interactions of peptides with c-Myc G-quadruplexes with 1:1 binding stoichiometry. | nih.govoup.comresearchgate.netnih.gov |
NMR and CD spectroscopy are indispensable for elucidating the structural characteristics of c-Myc peptides and their conformational changes upon target binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides atomic-resolution information about the three-dimensional structure and dynamics of peptides and their complexes in solution. rcsb.org NMR has been used extensively to study the structure of the c-Myc:Max complex, revealing that the basic region of c-Myc has an intrinsic helical propensity even before binding to DNA. nih.govacs.org In the context of peptide inhibitors, NMR titration experiments, where a target is gradually added to a solution of an isotopically labeled peptide, can map the binding interface by monitoring chemical shift perturbations in the peptide's spectrum. oup.comportlandpress.com For instance, NMR studies have shown that certain thiazole (B1198619) peptides bind to the terminal G-quartets and capping regions of the c-Myc G-quadruplex. nih.govnih.gov These structural insights are crucial for understanding the mechanism of action and for the further optimization of peptide inhibitors.
Circular Dichroism (CD) Spectroscopy is a rapid method for assessing the secondary structure of peptides. It measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum provides information on the proportion of α-helical, β-sheet, and random coil conformations in the peptide. mdpi.com The c-Myc transactivation domain, for example, shows little secondary structure in aqueous solution but adopts a significant α-helical conformation in the presence of trifluoroethanol or upon binding to its target, the TATA binding protein (TBP). nih.gov CD is also widely used to monitor the conformational changes in DNA. For instance, the interaction of peptides with the G-quadruplex in the c-Myc promoter can be monitored by changes in the characteristic CD spectrum of the parallel G-quadruplex structure, indicating binding and stabilization or, in some cases, structural alteration of the DNA target. nih.govresearchgate.netrsc.org
| Technique | Information Provided | Application in c-Myc Peptide Research | Citations |
| NMR | Atomic-resolution 3D structure, dynamics, binding interfaces | Determined solution structure of c-Myc-Max heterodimers; Mapped binding sites of peptides on c-Myc G-quadruplexes. | rcsb.orgnih.govacs.orgportlandpress.comnih.govnih.gov |
| CD | Secondary structure content (α-helix, β-sheet, random coil) | Assessed conformational changes in c-Myc peptides upon binding to TBP; Monitored stabilization and structural changes of G-quadruplex DNA by peptides. | nih.govmdpi.comnih.govresearchgate.netrsc.org |
High-resolution three-dimensional structures of c-Myc peptide-protein complexes are paramount for understanding the precise molecular interactions that govern binding specificity and function.
X-ray Crystallography has been a cornerstone in providing detailed atomic structures of c-Myc and its complexes. The technique involves crystallizing the peptide-protein complex and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. This has yielded structures of the c-Myc:Max basic helix–loop–helix Zip (bHLHZip) domain, both in its apo form and when bound to DNA. nih.govacs.org These structures reveal extensive helical character in the basic region, suggesting a conformational selection mechanism for DNA binding. nih.gov Crystal structures of yeast karyopherin alpha in complex with a human c-Myc nuclear localization signal (NLS) peptide have also been determined, elucidating the basis for its import into the nucleus. rcsb.org Similarly, the structure of the anti-c-myc antibody 9E10 Fab fragment bound to its epitope peptide has provided insights into antibody-peptide recognition. nih.gov
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of large and flexible macromolecular complexes that are often difficult to crystallize. Samples are flash-frozen in a thin layer of vitreous ice, and images are collected using an electron microscope. Computational averaging of thousands of particle images allows for the reconstruction of a 3D model. Cryo-EM has been used to study large assemblies involving c-Myc, such as the MYC-MAX complex bound to a nucleosome in the presence of other transcription factors like OCT4. pdbj.org This technique is also valuable for studying dynamic complexes like the Anaphase-Promoting Complex/Cyclosome (APC/C) bound to the Mitotic Checkpoint Complex, which may involve Myc-tagged components for purification and identification. mpg.de
| Technique | Resolution | Key Structures in c-Myc Research | PDB IDs | Citations |
| X-ray Crystallography | Atomic | c-Myc:Max bHLHZip apo-form; Karyopherin alpha with c-Myc NLS; 9E10 Fab with c-Myc epitope | 6G6K, 1EE4, 3U12 | nih.govrcsb.orgnih.govmdpi.com |
| Cryo-EM | Near-atomic | MYC-MAX-OCT4-LIN28 complex on a nucleosome | 17159 (EMDB) | pdbj.org |
Advanced Imaging Techniques for Spatiotemporal Analysis of c-Myc Peptides
Visualizing the localization and dynamic behavior of c-Myc peptides within the complex environment of a living cell is crucial for validating their mechanism of action and assessing their potential as therapeutic agents.
Confocal Microscopy is a widely used fluorescence imaging technique that provides high-resolution optical images with depth selectivity. By using a pinhole to reject out-of-focus light, it allows for the creation of sharp, unblurred images of specific planes within a cell. This method is frequently used to determine the subcellular localization of fluorescently labeled c-Myc peptides or proteins. For instance, confocal imaging has been used to show that a c-Myc nuclear localization signal (NLS) peptide, when conjugated to a luminescent iridium(III) complex, effectively targets the complex to the cell nucleus. rsc.orgnih.govrsc.org Similarly, it can be used to track the localization of c-Myc-tagged proteins to specific cellular compartments like the plasma membrane or perinuclear regions. researchgate.net
Super-Resolution Microscopy encompasses a range of techniques that bypass the diffraction limit of light, enabling visualization of cellular structures at a much higher resolution than conventional light microscopy. Techniques like photoactivated localization microscopy (PALM) have been applied to track single molecules of c-Myc within the nucleus of living cells, providing unprecedented insights into its diffusion and target search strategies. elifesciences.org
Live-Cell Imaging involves the observation of living cells over time, often using techniques like confocal or widefield fluorescence microscopy. This approach allows researchers to monitor dynamic cellular processes in real-time. It has been used to track the movement and accumulation of fluorescently tagged proteins, including those involved in c-Myc regulation, during processes like the formation of the immunological synapse. aai.org Dynamic imaging in living mice has also been developed to monitor c-Myc activation, showcasing the potential to study these processes in a whole-organism context. nih.gov
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring the proximity between two fluorescent molecules, and thus for studying molecular interactions directly within living cells. bohrium.com FRET occurs when a donor fluorophore in an excited state transfers energy non-radiatively to a nearby acceptor fluorophore. This energy transfer is highly dependent on the distance between the two molecules (typically within 1-10 nm). FRET-based assays have been developed to screen for inhibitors of the c-Myc/Max interaction. bohrium.com More recently, FRET has been used to map the interaction between the kinase domain of Aurora A and a 145-residue segment of c-Myc, demonstrating that the interaction spans multiple conserved Myc boxes and is enhanced by phosphorylation. portlandpress.com
| Technique | Principle | Application in c-Myc Peptide Research | Citations |
| Confocal Microscopy | Optical sectioning using a pinhole | Visualization of nuclear localization of c-Myc NLS-conjugated peptides. | rsc.orgnih.govrsc.org |
| sptPALM | Single-molecule localization | Tracking diffusion and target search dynamics of individual c-Myc molecules in the nucleus. | elifesciences.org |
| Live-Cell Imaging | Time-lapse microscopy of living cells | Monitoring dynamic c-Myc activation in response to stimuli. | aai.orgnih.gov |
| FRET | Distance-dependent energy transfer | Screening for inhibitors of the c-Myc-Max interaction; Mapping the interaction between c-Myc and Aurora A kinase. | portlandpress.combohrium.com |
Molecular and Cell-Based Assays for Quantifying c-Myc Activity
Accurately measuring the activity of c-Myc is crucial for both basic research and drug discovery. abcam.com A variety of assays are employed to quantify its transcriptional activity and DNA binding capabilities, providing direct insights into its regulatory functions.
Reporter Gene Assays for Transcriptional Activity
Reporter gene assays are a cornerstone for quantifying the transcriptional activity of c-Myc. These assays typically involve the use of a plasmid containing a reporter gene (such as luciferase or β-galactosidase) under the control of a promoter that includes c-Myc binding sites, known as E-boxes. nih.gov When c-Myc is active, it binds to these E-boxes and drives the expression of the reporter gene, producing a measurable signal.
For instance, dual-luciferase reporter assays are frequently used to assess the intracellular selectivity of peptides for c-Myc quadruplexes over other oncogenic quadruplexes. oup.com In these experiments, cells are co-transfected with a reporter construct containing a c-Myc promoter element and a control vector expressing a different luciferase. oup.com The activity of the c-Myc-driven reporter is normalized to the control, allowing for a precise measurement of c-Myc transcriptional activation or repression in response to a given peptide or compound. oup.com This method has been instrumental in screening for molecules that can modulate c-Myc activity. researchgate.netnih.gov
A notable application of this technology is the development of a c-Myc activation sensor for high-throughput screening. nih.gov This system, based on a stable breast cancer cell line expressing a c-Myc activation sensor, allows for the rapid and quantitative detection of changes in c-Myc activity in response to various compounds. nih.gov
Chromatin Immunoprecipitation (ChIP) and ChIP-sequencing
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to identify the direct binding of c-Myc to its target genes within the cell's natural chromatin context. oup.comsignosisinc.com The process involves cross-linking proteins to DNA, fragmenting the chromatin, and then using an antibody specific to c-Myc to immunoprecipitate the c-Myc-DNA complexes. oup.comsignosisinc.com The associated DNA is then purified and can be analyzed by PCR (ChIP-PCR) or, more comprehensively, by high-throughput sequencing (ChIP-seq).
ChIP-seq provides a genome-wide map of c-Myc binding sites, offering a global view of the c-Myc regulatory network. nih.govplos.org Studies have used ChIP-seq to show that c-Myc binds to thousands of promoters, influencing a wide range of cellular processes. nih.gov For example, ChIP-seq has revealed that while many genes are bound by c-Myc, only a fraction of these are transcriptionally regulated in a c-Myc-dependent manner under specific conditions, such as serum stimulation. nih.gov Furthermore, ChIP assays have been crucial in validating the on-target effects of potential c-Myc inhibitors by demonstrating a reduction in c-Myc binding at specific gene loci. nih.gov
The combination of ChIP with other techniques allows for a deeper understanding of c-Myc's role in gene regulation. For instance, researchers have used ChIP to monitor the occupancy of various transcription factors at the c-Myc promoter in response to synthetic peptides, providing insights into the mechanisms of transcriptional regulation. oup.com
| Technique | Application in c-Myc Research | Key Findings from Research |
| ChIP-PCR | Validating c-Myc binding to specific gene promoters. | Confirmed that photoreactive derivatives of synthetic repressors and endogenous c-Myc directly bind to E-box-containing genes. nih.gov |
| ChIP-seq | Genome-wide mapping of c-Myc binding sites. | Revealed that c-Myc binds to a significant percentage of all promoters and preferentially accumulates at super-enhancers, especially upon overexpression. nih.govbiorxiv.org |
| ChIP in inhibitor studies | Assessing the effect of inhibitors on c-Myc's ability to bind chromatin. | Showed that specific inhibitors can reduce the amount of c-Myc bound to chromatin at target gene loci. nih.gov |
Electrophoretic Mobility Shift Assay (EMSA)
The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used in vitro technique to study protein-DNA or protein-RNA interactions. nih.govabbexa.compronetbio.com The principle is based on the fact that a protein-nucleic acid complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free nucleic acid probe. nih.govresearchgate.net
In the context of c-Myc research, EMSA is used to determine if a c-Myc peptide can bind to a specific DNA sequence, typically an E-box. activemotif.com It is also employed to assess the ability of small molecules or other peptides to disrupt the interaction between c-Myc and its binding partner Max, or the c-Myc/Max heterodimer and DNA. nih.gov For example, a focused library of synthetic α-helix mimetics was screened using EMSA to identify compounds that could disrupt the c-Myc-Max/DNA complex. nih.gov
EMSA can be both qualitative, indicating the presence of a binding interaction, and quantitative, providing information on binding affinities and kinetics under appropriate conditions. nih.gov Competitive EMSA, which involves adding an excess of unlabeled specific or non-specific DNA, is used to determine the specificity of the interaction. pronetbio.com A "supershift" EMSA, where an antibody specific to the protein of interest is added, can confirm the identity of the protein in the complex. pronetbio.com
High-Throughput Screening Platforms for c-Myc Peptide Discovery
The identification of new molecules that can modulate c-Myc activity is a major goal in cancer research. High-throughput screening (HTS) platforms are essential for rapidly evaluating large libraries of compounds to find potential drug candidates. nih.gov
Several HTS strategies have been developed specifically for c-Myc. One approach utilizes a cell-based assay with a c-Myc activation reporter system. nih.gov This system was used to screen thousands of bioactive compounds, leading to the identification of several potential c-Myc inhibitors, including the repurposed drug nitazoxanide. nih.gov
Another innovative HTS platform focuses on targeting the c-Myc mRNA itself. By identifying druggable RNA structures within the c-Myc mRNA, researchers have been able to screen for small molecules that bind to the mRNA and reduce c-Myc protein levels. ribometrix.comribometrix.comribometrix.com This strategy bypasses the challenges of directly targeting the "undruggable" c-Myc protein. ribometrix.com A mass spectrometry-based automated ligand identification system has been employed in such screens, successfully identifying multiple chemical series with promising activity. ribometrix.com
Peptide microarray platforms also contribute to high-throughput studies of c-Myc. These arrays can be used for biomarker discovery, monitoring immune responses, and validating protein interactions by immobilizing a large number of different peptides on a glass slide. jpt.com
| HTS Platform | Screening Principle | Example Application |
| Cell-based Reporter Assay | Measures changes in c-Myc transcriptional activity. | Screened ~5,000 bioactive compounds, identifying 39 potential hits. nih.gov |
| RNA-Targeting Platform | Identifies small molecules that bind to c-Myc mRNA. | Screened a 400,000-member diversity library, yielding 122 primary hits. ribometrix.com |
| FRET-based Assay | Detects the disruption of c-Myc protein-protein interactions. | Utilized a dual-antibody detection system to screen ~2 million compounds for their ability to decrease c-Myc protein levels. nih.gov |
| Peptide Microarrays | Assesses binding of samples to a large set of immobilized peptides. | Used to study autoimmune diseases by monitoring antibody binding to citrullinated protein mimics. jpt.com |
Proteomics and Metabolomics for Comprehensive Biological Impact Assessment
To fully understand the biological consequences of modulating c-Myc activity with peptides like c-Myc Peptide Trifluoroacetate (B77799), a systems-level approach is necessary. Proteomics and metabolomics are powerful "omics" technologies that provide a comprehensive snapshot of the changes occurring within a cell or organism.
Proteomics is the large-scale study of proteins. In c-Myc research, proteomic approaches are used to identify the vast network of proteins that interact with c-Myc (the "c-Myc interactome"). nih.govnih.gov Techniques like tandem affinity purification (TAP) followed by mass spectrometry have been employed to isolate c-Myc-containing protein complexes and identify their components, revealing hundreds of novel interacting proteins. nih.govnih.gov Quantitative proteomics methods, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC), can precisely measure changes in the proteome in response to c-Myc perturbation. nih.gov For example, quantitative mass spectrometry has been used to analyze how c-Myc controls the proteome during T cell activation, revealing its selective role in controlling the machinery for cell growth and metabolism. elifesciences.org
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small molecule metabolite profiles. As c-Myc is a master regulator of metabolism, metabolomics is crucial for understanding the functional consequences of its activity. dokumen.pub Integrated analyses combining proteomics and metabolomics have been used to uncover the anticancer mechanisms of various compounds. For instance, such an approach revealed that a hemp oil extract could induce changes in purine (B94841) metabolism and down-regulate c-Myc in colorectal cancer cells. researchgate.net However, it is important to note that the correlation between changes in the transcriptome, proteome, and metabolome can be complex and is not always linear. nih.gov
The integration of these "omics" technologies provides a more holistic view of the biological impact of c-Myc and the peptides that target it, moving beyond single-gene or single-pathway analyses to a network-level understanding.
Challenges and Future Directions in C Myc Peptide Research
Addressing Peptide Stability and Proteolytic Degradation in Biological Systems
A major obstacle for peptide-based therapeutics is their inherent instability in biological systems. The c-Myc protein itself has a very short half-life of about 20 to 30 minutes and is rapidly broken down by the ubiquitin-proteasome pathway. nih.govresearchgate.net Peptides designed to interfere with c-Myc function are also susceptible to rapid degradation by proteases. oup.com
To counter this, researchers are exploring several strategies:
Chemical Modifications: Introducing unnatural or D-amino acids, blocking the N- and C-termini, and other chemical modifications can enhance resistance to proteolytic cleavage. oup.com
Structural Stabilization: Designing peptides that adopt a stable secondary structure, such as an α-helix, can protect them from degradation. oup.com For instance, stapled peptides, which are synthetically "stapled" to maintain their helical shape, have shown increased stability and cell permeability.
Fusion to Carrier Proteins: Conjugating the therapeutic peptide to a larger, more stable protein can extend its half-life in circulation. mdpi.com
Enhancing Intracellular Bioavailability and Target Engagement of c-Myc Peptides
For a c-Myc peptide to be effective, it must be able to cross the cell membrane and reach its target in the nucleus. vhio.net This is a significant challenge, as the cell membrane is a formidable barrier to large, charged molecules like peptides.
Current and future strategies to improve intracellular delivery include:
Cell-Penetrating Peptides (CPPs): These are short peptides that can traverse the cell membrane and can be fused to therapeutic cargo, such as c-Myc inhibitory peptides, to facilitate their entry into cells. acs.orgsci-hub.st Examples of CPPs that have been used to deliver c-Myc inhibitors include PTD4 and Bac1-24. mdpi.commdpi.com
Engineered Bacterial Systems: Genetically modified bacteria, such as Escherichia coli and Salmonella, can be engineered to specifically colonize tumor sites and release therapeutic peptides directly into the tumor microenvironment or even into cancer cells. acs.org
Nanoparticle Delivery: Encapsulating c-Myc peptides within nanoparticles can protect them from degradation, improve their solubility, and facilitate their uptake by cancer cells. frontiersin.org
Strategies to Improve Selectivity and Minimize Off-Target Interactions
The c-Myc protein is part of a larger network of interacting proteins, and it is crucial that inhibitory peptides specifically target the oncogenic c-Myc/Max heterodimer without disrupting other essential protein-protein interactions. nih.gov
Approaches to enhance selectivity include:
Computational Design: Using molecular modeling and simulations to design peptides that bind with high affinity and specificity to the desired "hot spots" on the c-Myc protein. nih.govacs.org
Library Screening: Screening large libraries of peptides to identify those that selectively bind to c-Myc over other related proteins. researchgate.net In-cell library screening methods can further select for peptides that are soluble and non-toxic. nih.gov
Targeting G-Quadruplexes: The promoter region of the c-Myc gene contains guanine-rich sequences that can fold into structures called G-quadruplexes, which inhibit c-Myc transcription. oup.commdpi.com Designing peptides that selectively stabilize these G-quadruplexes offers an alternative and highly specific way to downregulate c-Myc expression. oup.commdpi.com
Overcoming Mechanisms of Resistance to c-Myc Targeting Strategies
As with many cancer therapies, the development of resistance is a major concern for c-Myc targeting strategies. nih.gov Cancer cells can develop resistance through various mechanisms, including:
Upregulation of c-Myc: Cancer cells may compensate for c-Myc inhibition by increasing the expression of the c-Myc gene. nih.gov
Activation of Bypass Pathways: Cells can activate alternative signaling pathways to circumvent their dependence on c-Myc. nih.gov
Mutations in the Target: Mutations in the c-Myc protein could prevent the binding of inhibitory peptides.
To combat resistance, researchers are investigating:
Combination Therapies: Combining c-Myc inhibitors with other anticancer drugs, such as conventional chemotherapy or other targeted therapies, may be more effective and less prone to resistance. nih.govfrontiersin.org For example, combining c-Myc inhibitors with BET inhibitors has shown promise in overcoming resistance to EGFR inhibitors in lung cancer. nih.gov
Targeting Downstream Effectors: Instead of directly targeting c-Myc, it may be possible to inhibit the downstream genes and pathways that are activated by c-Myc. frontiersin.org
Integration of c-Myc Peptide Research with Emerging Therapeutic Modalities
The field of cancer therapy is rapidly evolving, and integrating c-Myc peptide research with new therapeutic approaches could lead to more effective treatments. frontiersin.org
Emerging modalities that could be combined with c-Myc peptides include:
Immunotherapy: Combining c-Myc inhibition with immune checkpoint inhibitors could enhance the immune system's ability to recognize and destroy cancer cells. frontiersin.org
PROTACs (Proteolysis-Targeting Chimeras): These are molecules that can be designed to specifically target the c-Myc protein for degradation by the cell's own protein disposal machinery. frontiersin.org
Gene Editing: Technologies like CRISPR-Cas9 could potentially be used to directly edit the c-Myc gene in cancer cells.
Development of Predictive Biomarkers for Research Responsiveness to c-Myc Peptides
To ensure that c-Myc-targeted therapies are given to the patients who are most likely to benefit, it is essential to develop predictive biomarkers of response. amegroups.org
Potential biomarkers include:
c-Myc Expression Levels: Tumors with high levels of c-Myc expression may be more sensitive to c-Myc inhibitors. nih.govnih.gov
Genetic Mutations: The presence of certain mutations, such as in the KRAS or STK11 genes, has been associated with c-Myc expression and may predict response to therapy. nih.gov
Blood-Based Biomarkers: Researchers have identified potential biomarkers in the blood that could be used to monitor treatment response and detect tumor progression earlier. vhio.net For instance, a recent clinical trial of the c-Myc inhibitor OMO-103 identified a pharmacodynamic biomarker that increased in the blood of responding patients. vhio.net
Gene Expression Signatures: Specific patterns of gene expression in tumors may be able to predict which patients will respond to c-Myc-targeted therapies. semanticscholar.org
Exploration of Novel c-Myc Interaction Interfaces for Advanced Peptide Design
Historically, efforts to inhibit c-Myc have focused on disrupting its interaction with its obligate partner, Max. nih.govresearchgate.net However, c-Myc interacts with a multitude of other proteins, and these interactions represent novel targets for peptide-based inhibitors. nih.govresearchgate.net
Future research will likely focus on:
Targeting Cofactor Interactions: Designing peptides that block the interaction of c-Myc with essential cofactors like WDR5, BRD4, and Miz-1. nih.govresearchgate.net
Inhibiting Dimerization with Other Partners: While Max is the primary partner of c-Myc, it can also form homodimers and interact with other proteins. Peptides that selectively target these alternative interactions could offer a new therapeutic avenue.
Proximity Labeling Techniques: Using techniques like BioID to identify new c-Myc interacting proteins, which could then be targeted with novel peptide inhibitors. researchgate.net
Innovations in Peptide Synthesis and Modification for Research-Scale Production
The production of c-Myc peptides, such as c-Myc Peptide Trifluoroacetate (B77799), for research purposes relies on sophisticated chemical synthesis and modification techniques. These peptides are invaluable tools for investigating the complex roles of the c-Myc proto-oncogene, which is implicated in the regulation of approximately 15% of all human genes and is frequently dysregulated in cancer. nih.govabcam.com Innovations in synthesis aim to overcome challenges related to peptide length, complexity, and purity, while modification strategies seek to enhance stability, cell permeability, and biological activity, making them more effective probes for studying c-Myc's function. The trifluoroacetate salt form of the peptide is typically a result of the final purification step using reverse-phase high-performance liquid chromatography (HPLC) with trifluoroacetic acid.
Core Synthesis Methodologies: SPPS and LPPS
The foundation of research-scale peptide production lies in two primary methods: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).
Solid-Phase Peptide Synthesis (SPPS): SPPS is the dominant method for research-scale production of synthetic peptides. cpcscientific.com In this technique, the peptide chain is assembled sequentially while the C-terminal end is anchored to an insoluble polymer resin. mtoz-biolabs.com This solid support allows for the easy removal of excess reagents and by-products by simple washing and filtration steps, which streamlines the process and makes it highly amenable to automation. mtoz-biolabs.comamericanpeptidesociety.org SPPS is particularly efficient for producing short to medium-length peptides (up to 50-70 amino acids) and is generally faster and more economical for laboratory-scale synthesis than LPPS. cpcscientific.commtoz-biolabs.com
Liquid-Phase Peptide Synthesis (LPPS): In LPPS, all reactions occur in a solution phase. mtoz-biolabs.com While this method can be more challenging for long peptides due to the need for purification after each step, it offers advantages in scalability for industrial production. americanpeptidesociety.orgcreative-peptides.com For certain complex sequences, LPPS can provide more precise control over reaction conditions, potentially leading to higher yields. americanpeptidesociety.org However, the labor-intensive purification processes, such as extraction and chromatography, can lead to product loss and increased costs. americanpeptidesociety.orgcreative-peptides.com
A comparative overview of these two fundamental synthesis techniques is provided below.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Principle | Peptide chain is built on an insoluble solid support (resin). mtoz-biolabs.com | All reactions and purifications are performed in solution. mtoz-biolabs.com |
| Procedure | Straightforward, easily automated, with simple washing steps. mtoz-biolabs.comamericanpeptidesociety.org | More labor-intensive, requiring purification after each step. creative-peptides.com |
| Efficiency & Yield | Generally higher efficiency and yield for research-scale synthesis. mtoz-biolabs.com | Can have lower yields due to losses during repeated purification steps. creative-peptides.com |
| Scale | Ideal for lab-scale (milligrams to grams) and high-throughput screening. mtoz-biolabs.com | More suitable for large-scale industrial production. americanpeptidesociety.org |
| Peptide Length | Preferred for short to medium-length peptides (up to ~70 residues). cpcscientific.commtoz-biolabs.com | Can be adapted for longer peptides, often through fragment condensation. youtube.com |
| Challenges | Aggregation of growing peptide on the resin, steric hindrance for long sequences. cpcscientific.commblintl.com | Difficult purification, solubility issues with peptide fragments. americanpeptidesociety.orgacs.org |
Emerging Synthesis Technologies
Recent advancements are addressing the inherent limitations of traditional synthesis methods.
Flow-Based Peptide Synthesis: Automated fast-flow peptide synthesis (AFPS) has emerged as a powerful technique for the rapid production of peptides. nih.gov This method has proven particularly effective for synthesizing challenging sequences, including those containing multiple post-translational modifications (PTMs) like phosphorylation, which are crucial for studying c-Myc's biological regulation. nih.govrsc.org Researchers have successfully used flow-based methods to generate libraries of modified MYC analogues in high yield and purity, significantly accelerating the study of their interactions. rsc.orgresearchgate.net
Solubility-Enhancing Tags: A major challenge in synthesizing certain peptide sequences, including fragments of the c-Myc transactivation domain, is aggregation and poor solubility. acs.org To overcome this, innovative "synthesis tags" have been developed. For instance, a cleavable tag composed of charged amino acids can be attached to the peptide to improve its synthesis efficiency and solubility during purification. acs.org This tag can be removed later to yield the native peptide sequence, enabling the successful synthesis of previously intractable c-Myc fragments. acs.org
Innovations in Peptide Modification
To improve the utility of c-Myc peptides as research tools, various modifications are introduced to enhance their structural and functional properties.
Peptide Stapling: The function of c-Myc often depends on its ability to form an α-helical structure to interact with its binding partner, Max. nih.govpurdue.edu Linear peptides corresponding to this region may not maintain this crucial conformation. Peptide stapling introduces a synthetic hydrocarbon brace between specific amino acid side chains to lock the peptide into its bioactive α-helical shape. peptide.com This modification has been shown to increase proteolytic stability and improve cell permeability. nih.govpeptide.com However, research also suggests that while stapling can enhance binding, it may in some cases reduce selectivity, indicating that a degree of flexibility can be important for specific molecular recognition. rsc.org
Lipidation: Lipidation is the covalent attachment of lipid moieties to a peptide. researchgate.netnih.gov This modification increases the peptide's hydrophobicity, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. nih.gov For c-Myc peptides intended for use in cell-based assays, lipidation can be a key strategy to facilitate intracellular delivery and interaction with target proteins. researchgate.net
PEGylation: PEGylation involves attaching polyethylene (B3416737) glycol (PEG) chains to a peptide. cpcscientific.com This well-established technique increases the peptide's hydrodynamic size, which can improve solubility, enhance stability against enzymatic degradation, and reduce renal clearance. cpcscientific.comfrontiersin.org PEGylation can be performed at specific sites on the peptide, such as the N-terminus or specific amino acid side chains, to optimize its properties for research applications. cpcscientific.com
Site-Specific Post-Translational Modifications (PTMs): The function of the c-Myc protein is regulated by a host of PTMs, including phosphorylation and acetylation. nih.gov To investigate the impact of these modifications, researchers require synthetic peptides that incorporate them at specific sites. Advanced synthesis techniques now allow for the routine incorporation of modified amino acids, such as phosphoserine, into c-Myc peptides, enabling detailed studies of how PTMs regulate c-Myc's protein-protein interactions and function. nih.govrsc.org
The table below summarizes key modification strategies used in c-Myc peptide research.
| Modification Strategy | Purpose | Impact on Peptide Properties |
| Peptide Stapling | To enforce and stabilize the native α-helical conformation. peptide.com | Increases structural stability, resistance to proteases, and cell permeability. nih.gov |
| Lipidation | To increase hydrophobicity and facilitate membrane translocation. nih.gov | Enhances cellular uptake and interaction with intracellular targets. researchgate.net |
| PEGylation | To improve solubility and in vivo stability. cpcscientific.com | Increases solubility, bioavailability, and resistance to enzymatic degradation. frontiersin.org |
| Site-Specific PTMs | To mimic the native, biologically active state of the protein. nih.gov | Allows for the study of how specific modifications (e.g., phosphorylation) affect protein function and interactions. rsc.org |
Conclusion and Broader Academic Impact of C Myc Peptide Trifluoroacetate Research
Summary of Key Academic Contributions and Research Findings
The academic contributions of c-Myc peptide research are centered on providing a direct method to probe and inhibit a protein long considered "undruggable" due to its intrinsically disordered nature. Unlike structured proteins with well-defined binding pockets, c-Myc's lack of a stable three-dimensional conformation presents a major challenge for conventional small-molecule drug discovery. Peptides and peptidomimetics have emerged as a powerful alternative, leading to several key findings.
Disruption of Critical Protein-Protein Interactions: A primary achievement has been the development of peptides that successfully inhibit the crucial dimerization of c-Myc with its obligatory partner, Max. This heterodimerization is essential for c-Myc to bind to DNA and activate the transcription of genes that drive cell proliferation, growth, and metabolism. Peptides derived from the helix-loop-helix leucine-zipper (bHLH-LZ) domain of c-Myc, such as the H1-type peptides, have been shown to interfere with the c-Myc/Max interaction, consequently inhibiting c-Myc's transcriptional activity.
Validation of c-Myc as a Therapeutic Target: By providing a means to directly inhibit c-Myc function, these peptides have offered compelling proof-of-concept that targeting this oncoprotein is a viable therapeutic strategy. Studies using various inhibitory peptides have demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines that are dependent on c-Myc. For instance, the well-characterized miniprotein Omomyc, which mimics the c-Myc bHLH-LZ domain, effectively blocks c-Myc function and has shown potent anticancer activity in numerous preclinical models.
Elucidation of Downstream Effects: The use of c-Myc inhibitory peptides has allowed researchers to precisely map the downstream consequences of c-Myc inhibition. Treatment of cancer cells with these peptides leads to the downregulation of known c-Myc target genes, confirming their mechanism of action and helping to unravel the vast and complex c-Myc-regulated transcriptional network.
Development of Novel Inhibitory Strategies: Research has expanded beyond simply mimicking the c-Myc/Max interface. Scientists have developed peptides that target other aspects of c-Myc biology, including its interaction with other proteins like Bin1 or by stabilizing G-quadruplex structures in the c-Myc promoter region to suppress its transcription. Recently, novel bicyclic peptides have been generated that bind directly to c-Myc with high affinity, further expanding the toolkit for modulating its function.
Below is a table summarizing key research findings on various c-Myc inhibitory peptides.
| Inhibitory Peptide/Class | Mechanism of Action | Key Academic Findings | References |
|---|---|---|---|
| Omomyc | Acts as a dominant negative, binding to Myc and Max, preventing Myc/Max heterodimerization and DNA binding. | Demonstrates broad anticancer activity in preclinical models with minimal toxicity, validating direct c-Myc inhibition as a therapeutic strategy. Currently being developed for clinical trials. | |
| H1-Type Peptides | Derived from the Helix-1 region of c-Myc; interfere with c-Myc/Max dimerization and DNA binding. | Show sequence-specific antiproliferative activity and can inhibit the transcription of c-Myc-regulated genes. Serve as a basis for peptidomimetic development. | |
| NT-B2R (Bicyclic Peptide) | Binds directly to the c-Myc protein, suppressing its transcriptional activities without altering protein expression levels. | Represents a new class of inhibitors developed from stereodiversified peptide libraries that can effectively target the disordered structure of c-Myc. | |
| Thiazole (B1198619) Peptides (e.g., TH3) | Selectively binds to and stabilizes the G-quadruplex structure in the c-Myc promoter. | Demonstrates that c-Myc expression can be inhibited at the transcriptional level by targeting secondary DNA structures. | |
| Peptides Targeting INI1 Interaction | Inhibit the interaction between c-Myc and INI1, a component of the SWI/SNF chromatin remodeling complex. | Identified a new targetable protein-protein interaction for modulating c-Myc's function beyond the c-Myc/Max axis. |
Implications for Fundamental Understanding of c-Myc Biology and Pathophysiology
The study of c-Myc peptides has profoundly impacted the fundamental understanding of this oncoprotein's structure, function, and regulation. As c-Myc is an intrinsically disordered protein (IDP), traditional structural biology methods have been challenging to apply. Peptides that can successfully bind to and inhibit c-Myc serve as structural probes, providing critical insights into the transient conformations and "hot spot" regions that are essential for its interactions.
Research using these peptides has reinforced the central dogma of c-Myc pathophysiology: its function as a transcription factor is absolutely dependent on its dimerization with Max. The success of peptides that disrupt this specific interaction underscores its critical importance as the linchpin of c-Myc's oncogenic activity. Furthermore, this research has shed light on the complexity of the c-Myc interactome. The discovery that peptides can inhibit interactions with partners other than Max, such as INI1 or Bin1, reveals additional layers of regulation and functional control that were previously less understood.
Moreover, the development of peptides that target DNA G-quadruplexes or i-motifs in the c-Myc promoter has highlighted the significance of non-B-form DNA structures in gene regulation. This has broadened the conceptual framework for c-Myc regulation from a focus solely on the protein to include the transcriptional control elements within its own gene, opening up new avenues for understanding how its expression is controlled in normal and cancerous cells. Finally, work on synthesizing c-Myc peptides with specific post-translational modifications (PTMs) is helping to decipher how PTMs like phosphorylation regulate c-Myc's protein-protein interactions and stability, a key aspect of its biological activity.
Prospective Directions for Basic and Translational Research Involving c-Myc Peptides
The foundation laid by current c-Myc peptide research opens up numerous prospective avenues for both basic science and translational applications. A major ongoing challenge is enhancing the "drug-like" properties of these peptides, particularly their cell permeability and in vivo stability.
Future basic research directions include:
High-Resolution Structural Studies: Using advanced techniques like cryo-electron microscopy and NMR spectroscopy to determine the high-resolution structures of c-Myc in complex with various inhibitory peptides. This will provide a more detailed map of its druggable surfaces.
Exploring the Full Interactome: Developing new peptides to systematically probe and disrupt the interactions between c-Myc and its hundreds of other binding partners, which will help to assign specific functions to different interaction domains.
Investigating Post-Translational Modification Crosstalk: Synthesizing a library of c-Myc peptides with diverse combinations of PTMs to study how these modifications work together to regulate c-Myc stability and function.
For translational research, the prospective directions are focused on moving these promising academic tools toward clinical reality:
Development of Peptidomimetics and Stapled Peptides: Converting the most effective peptide sequences into more stable, cell-penetrant molecules like peptidomimetics or stapled peptides to improve their pharmacokinetic properties.
Advanced Delivery Systems: Incorporating c-Myc inhibitory peptides into novel delivery vehicles, such as lipid nanoparticles or cell-penetrating peptide conjugates, to ensure they reach their intracellular target effectively.
Combination Therapies: Investigating the synergistic effects of c-Myc peptide inhibitors with existing chemotherapies or targeted agents. Since c-Myc regulates a vast array of cellular processes, inhibiting it could sensitize cancer cells to other treatments.
Clinical Translation: Advancing the most promising peptide-based inhibitors, such as Omomyc, through formal clinical trials to assess their safety and efficacy in cancer patients. The progression of such agents into the clinic represents the ultimate translational goal of this entire research field.
Q & A
Q. What is the structural and functional significance of the c-Myc Peptide Trifluoroacetate in transcriptional regulation studies?
The c-Myc Peptide Trifluoroacetate corresponds to residues 410-419 of the human c-Myc protein C-terminus (sequence: H2N-EQKLISEEDL-OH). This region is critical for binding to transcription factors like Max, enabling dimerization and regulation of growth-related genes. Its trifluoroacetate (TFA) counterion is introduced during synthesis and purification, which may influence solubility and conformation. Researchers should note its physicochemical properties: molecular weight 1203.3 Da, isoelectric point 3.78, and net charge -3.02 at pH 7.0. These parameters affect experimental design, such as buffer selection for binding assays .
Q. How should c-Myc Peptide Trifluoroacetate be stored and reconstituted to maintain stability?
Store lyophilized peptide at -80°C to -20°C to prevent degradation. For reconstitution, use degassed, ultrapure water or buffers at neutral pH (7.0–7.4). TFA salts are acidic; neutralization with dilute NaOH may enhance solubility for cell-based assays. Centrifuge insoluble peptides at 10,000 × g for 5 minutes to remove aggregates. Verify post-reconstitution stability via HPLC or mass spectrometry .
Q. What are common methods to confirm the purity and identity of c-Myc Peptide Trifluoroacetate?
Analytical HPLC with UV detection (220 nm) is standard for purity assessment (>95%). Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight (expected: 1202.6 Da). Amino acid analysis or Edman sequencing validates sequence integrity. Note that residual TFA (~10–15% by weight) may appear in NMR spectra as a singlet at ~-76 ppm, requiring anion-exchange resin (e.g., Amberlite IRA-400) for removal if interference occurs .
Advanced Research Questions
Q. How does the trifluoroacetate counterion influence the biological activity of c-Myc Peptide in vitro?
TFA can acidify solutions, alter peptide conformation, and reduce effective peptide content in lyophilized powders. For example, replacing TFA with acetate via anion-exchange chromatography increases peptide content by ~80% and mitigates pH-dependent aggregation. In enzyme assays (e.g., ATPase activity), TFA salts may show no significant difference from acetate salts, but cell-based assays may require counterion adjustment to avoid cytotoxicity .
Q. How can circular dichroism (CD) spectroscopy resolve conformational changes in c-Myc Peptide under varying conditions?
CD spectra in the far-UV range (190–250 nm) reveal secondary structure. For c-Myc Peptide, expect a dominant random coil signature (negative peak at ~200 nm) in aqueous buffers. Additives like trifluoroethanol (TFE) or membrane mimetics (e.g., SDS) may induce α-helical or β-sheet conformations. Quantify structural percentages using software like CDPro: typical results show 62% random coil and 26% β-sheet in water (pH 6.0) .
Q. What experimental strategies address discrepancies in peptide activity due to residual TFA?
- Quantify TFA : Use ion chromatography (USP Method 503.1) with sodium trifluoroacetate standards.
- Control for acidity : Buffer solutions to pH 7.4 post-reconstitution.
- Comparative assays : Test TFA and acetate forms in parallel. For example, neurotensin TFA and acetate showed equivalent enzyme inhibition, but cell viability assays may differ due to TFA’s ionic strength effects .
Q. How can NMR spectroscopy be optimized to study c-Myc Peptide interactions despite TFA signals?
TFA’s strong ^19F signal (~-76 ppm) and ^1H signals (e.g., 3.9 ppm) can mask peptide resonances. Strategies include:
- Counterion exchange : Replace TFA with deuterated acetate.
- Selective excitation : Use pulse sequences to suppress TFA signals.
- High-resolution probes : Enhance sensitivity for low-concentration peptide signals .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on TFA’s impact on peptide bioactivity?
While TFA did not alter neurotensin’s ATPase inhibition in one study, it reduced cell viability in another due to media acidification. Key variables include:
- Assay type : Enzymatic vs. cell-based assays.
- TFA concentration : Residual levels post-purification (e.g., 0.1–1% in final solutions).
- Buffer capacity : High bicarbonate or HEPES buffers neutralize TFA’s acidity. Always report TFA content and purification steps to enable cross-study comparisons .
Methodological Tables
Q. Table 1. CD Spectral Signatures of c-Myc Peptide Conformations
| Condition | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
|---|---|---|---|
| Water (pH 6.0) | 12 | 26 | 62 |
| 30% TFE | 58 | 18 | 24 |
| 10 mM SDS | 22 | 48 | 30 |
| Data derived from analogous peptide studies |
Q. Table 2. TFA Quantification Methods
| Method | Sensitivity | Interference Risks |
|---|---|---|
| Ion Chromatography | 0.1 µg/mL | High salt buffers |
| NMR Spectroscopy | 10 µM | Signal overlap with peptide |
| Elemental Analysis | 0.5% | Requires TFA-free reference |
| Adapted from USP 503.1 and related protocols |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
